molecular formula C8H10N2O B1330998 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 63446-38-8

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B1330998
CAS No.: 63446-38-8
M. Wt: 150.18 g/mol
InChI Key: VROXGINCMQLXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is a tetrahydroindazole derivative, a scaffold recognized as a privileged structure in medicinal chemistry with a broad range of reported bioactivities . This specific compound serves as a valuable chemical intermediate for researchers developing novel kinase inhibitors. The tetrahydroindazole core has been identified as a promising structure in hit-to-lead campaigns, particularly for inhibiting cyclin-dependent kinase 2 (CDK2) in complex with various cyclins . CDK2/cyclin complexes are critical regulators of the cell cycle, and selective inhibition of CDK2/cyclin A1 is a promising therapeutic strategy for targeted diseases . The 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one scaffold, closely related to this compound, has been the subject of extensive structure-activity relationship (SAR) studies, leading to analogues with significantly improved binding affinity and inhibitory activity against CDK2/cyclin complexes . As a building block, this compound can be functionalized at various positions to explore interactions within the ATP-binding site of CDK2 and at the CDK2/cyclin interface, aiding in the development of more potent and selective type I kinase inhibitors . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,5,6,7-tetrahydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROXGINCMQLXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979656
Record name 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63446-38-8
Record name 3-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic organic compound belonging to the indazole class. Molecules of this structural family are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Indazole derivatives have been investigated for their potential as therapeutic agents, including roles as calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines. This technical guide provides a summary of the available physicochemical properties of this compound, alongside relevant data for structurally similar compounds to provide a comparative context. Additionally, a plausible synthetic approach and a conceptual signaling pathway relevant to the broader class of indazole derivatives are presented.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes its basic calculated properties and provides experimental data for structurally related indazole compounds for comparative purposes.

PropertyThis compound3-methyl-1H-indazole (Analogue)3-methyl-4,5,6,7-tetrahydro-1H-indazole (Analogue)
CAS Number 63446-38-8[1]3176-62-3[2]1967-99-3[3]
Molecular Formula C₈H₁₀N₂OC₈H₈N₂[2]C₈H₁₂N₂[3]
Molecular Weight 150.18 g/mol 132.16 g/mol [2]136.19 g/mol [3]
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
pKa Data not availableData not availableData not available
logP (Calculated) Data not available2[2]1.59692[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a general synthetic route can be proposed based on established methods for the synthesis of related tetrahydro-indazol-4-ones. A common approach involves the cyclocondensation of a 2-acyl-cyclohexane-1,3-dione with a hydrazine derivative.

Proposed Synthetic Pathway:

A plausible synthesis for this compound would involve the reaction of 2-acetyl-1,3-cyclohexanedione with hydrazine hydrate.

Step 1: Synthesis of 2-acetyl-1,3-cyclohexanedione This intermediate can be synthesized from 1,3-cyclohexanedione and an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a catalyst.

Step 2: Cyclocondensation to form this compound 2-acetyl-1,3-cyclohexanedione is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to facilitate the cyclization and dehydration, yielding the final product.

Analytical Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C=O and N-H bonds.

Biological Context and Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound are not documented, the broader indazole class has been extensively studied, particularly as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy.[4][5] The following diagram illustrates a generalized workflow for identifying and characterizing such antagonists.

experimental_workflow General Workflow for CGRP Receptor Antagonist Discovery cluster_0 Compound Synthesis & Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Synthesis of Indazole Library B Primary CGRP Receptor Binding Assay A->B C Functional Assays (e.g., cAMP accumulation) B->C D Selectivity Profiling C->D E ADME-Tox Profiling C->E F Pharmacokinetic Studies E->F G Efficacy in Animal Models of Migraine F->G H Structure-Activity Relationship (SAR) Studies G->H H->A Iterative Improvement

Caption: A generalized workflow for the discovery of CGRP receptor antagonists.

The following diagram illustrates the simplified mechanism of action for a CGRP receptor antagonist.

CGRP_Pathway Simplified CGRP Signaling and Antagonism CGRP CGRP Receptor CGRP Receptor CGRP->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Blocked Signaling Blocked Receptor->Blocked Antagonist Indazole Antagonist (e.g., this compound derivative) Antagonist->Receptor Blocks AC Adenylate Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP Vasodilation Vasodilation & Pain Transmission cAMP->Vasodilation

Caption: Mechanism of CGRP receptor antagonism by an indazole derivative.

References

Structural Elucidation and Characterization of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and computational studies to present a robust profile. The document details its synthesis, spectroscopic characterization (NMR, IR, and Mass Spectrometry), and discusses potential biological significance. All quantitative data are presented in clear, tabular formats, and experimental protocols are described in detail. Logical relationships and hypothetical signaling pathways are visualized using Graphviz diagrams to aid in understanding.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1][2] The indazole scaffold, consisting of a fused benzene and pyrazole ring, is a key pharmacophore in numerous clinically used drugs. The partially saturated analog, this compound, represents an important building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features, including the presence of a reactive ketone group and a pyrazole ring, make it a versatile synthon for further chemical modifications. This guide aims to provide a detailed account of its structural properties and characterization methods based on available scientific literature and established chemical principles.

Synthesis

The synthesis of this compound typically proceeds via a condensation reaction between a 1,3-cyclohexanedione derivative and a hydrazine source. A common and effective method involves the reaction of 2-methyl-1,3-cyclohexanedione with hydrazine hydrate in an alcoholic solvent, often with catalytic amounts of acid.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methyl-1,3-cyclohexanedione

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-methyl-1,3-cyclohexanedione (1 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add distilled water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Structural Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectral data for this compound, based on analysis of similar structures, are summarized below.[3][4]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5-12.5br s1HN-H (indazole)
~2.70t, J=6.0 Hz2H-CH₂- (position 7)
~2.40t, J=6.0 Hz2H-CH₂- (position 5)
~2.25s3H-CH₃ (position 3)
~2.00quint, J=6.0 Hz2H-CH₂- (position 6)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~195.0C=O (position 4)
~158.0C=N (position 3a)
~140.0C-CH₃ (position 3)
~115.0C-H (position 7a)
~37.0-CH₂- (position 7)
~25.0-CH₂- (position 5)
~22.0-CH₂- (position 6)
~15.0-CH₃ (position 3)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.[3]

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400BroadN-H stretching
~2950MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (α,β-unsaturated ketone)
~1610MediumC=N stretching
~1450MediumC-H bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak and major fragments for this compound are listed in Table 4.

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
150.08High[M]⁺ (Molecular Ion)
122.07Medium[M - CO]⁺
107.06Medium[M - CO - CH₃]⁺
95.06High[M - CO - C₂H₃]⁺

Visualization of Methodologies and Potential Biological Interactions

To visually represent the processes and potential interactions of this compound, Graphviz diagrams have been generated.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Hydrazine, Ethanol, Acetic Acid Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS

Synthesis and Characterization Workflow
Hypothetical Signaling Pathway Inhibition

Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. While the specific biological targets of this compound are not yet established, a hypothetical model of its potential mechanism of action as a kinase inhibitor is presented below. This model is for illustrative purposes and requires experimental validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Protein Kinase A Receptor->Kinase_A Kinase_B Protein Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Indazole 3-methyl-6,7-dihydro-1H- indazol-4(5H)-one Indazole->Kinase_A Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Activation Growth_Factor Growth Factor Growth_Factor->Receptor

Hypothetical Kinase Inhibition Pathway

Conclusion

This technical guide provides a foundational understanding of the structural elucidation and characterization of this compound. While direct experimental data for this specific molecule is sparse, by leveraging data from analogous compounds, a comprehensive profile has been constructed. The detailed synthetic protocol and tabulated spectroscopic data serve as a valuable resource for researchers. The visualized workflow and hypothetical signaling pathway offer a conceptual framework for future studies. Further experimental investigation is warranted to validate the predicted data and to explore the full therapeutic potential of this and related indazole derivatives.

References

An In-depth Technical Guide to the Synthesis of Novel 3-Methyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for novel 3-methyl-1H-indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key feature in numerous biologically active molecules, and the development of efficient and versatile synthetic routes to its derivatives is crucial for advancing new therapeutic agents.[1][2] This document details established and modern synthetic methodologies, complete with experimental protocols and comparative data to aid researchers in the selection and implementation of the most suitable pathway for their specific needs.

Classical Synthesis from 2-Aminoacetophenone Derivatives

The most traditional and widely employed method for the synthesis of 3-methyl-1H-indazoles involves the diazotization of a substituted 2-aminoacetophenone, followed by reductive cyclization. This robust method is amenable to large-scale synthesis and utilizes readily available starting materials.[3][4]

A key advantage of this pathway is its reliability and the relatively low cost of the starting materials. However, the use of tin(II) chloride presents waste disposal challenges in an industrial setting.

Experimental Protocol:

A representative procedure for the synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone is as follows:

  • Diazotization: 2-aminoacetophenone (81 g) is added to 600 mL of 37% hydrochloric acid. The mixture is cooled to 0-10 °C. An aqueous solution of sodium nitrite (80 g in 400 mL of water) is then added dropwise over 1 hour, maintaining the temperature between 0 and 10 °C.[3]

  • Reductive Cyclization: A solution of stannous chloride dihydrate (SnCl₂·2H₂O) (200 g) in 300 mL of 37% hydrochloric acid is slowly added to the reaction mixture. The resulting solution is stirred overnight at the same temperature.[5]

  • Work-up and Isolation: The reaction mixture is poured into ice water and filtered. The pH of the filtrate is adjusted to 8 with a suitable base, leading to the precipitation of a solid. The solid is collected by filtration and dried to yield the 3-methyl-1H-indazole product.[3]

Quantitative Data:
Starting MaterialProductYield (%)Purity (%)Reference
2-Aminoacetophenone3-Methyl-1H-indazole9099.8[5]

Palladium-Catalyzed Intramolecular C-N Coupling

Modern synthetic chemistry has introduced more sophisticated methods for the construction of the indazole ring system. Palladium-catalyzed intramolecular C-N bond formation from readily prepared N-tosylhydrazones of o-halophenyl ketones offers a versatile and high-yielding alternative to classical methods.[6] This approach demonstrates excellent functional group tolerance.

This method's primary advantage is its broad substrate scope and generally high yields. The main consideration is the cost of the palladium catalyst and ligands.

Experimental Protocol:

A general procedure for the palladium-catalyzed synthesis of 3-substituted indazoles is as follows:

  • Hydrazone Formation: The starting o-bromophenyl ketone is reacted with N-tosylhydrazide in a suitable solvent (e.g., ethanol) to form the corresponding N-tosylhydrazone.

  • Cyclization: The purified N-tosylhydrazone, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base (e.g., Cs₂CO₃) are combined in an inert solvent (e.g., toluene or dioxane). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data:
Starting HydrazoneProductYield (%)Reference
N-Tosylhydrazone of 2-bromoacetophenone3-Methyl-1H-indazoleModerate to Excellent[6]
Various substituted N-tosylhydrazonesCorresponding 3-substituted indazolesModerate to Excellent[6]

Silver-Mediated Intramolecular C-H Amination

Another contemporary approach involves the silver(I)-mediated intramolecular oxidative C-H amination of hydrazones. This method provides an alternative pathway for the construction of the indazole ring and is particularly useful for the synthesis of certain 3-substituted derivatives that may be challenging to access through other routes.[1]

The novelty of this method lies in the direct functionalization of a C-H bond, which can simplify synthetic routes. The cost of the silver salt is a factor to consider.

Experimental Protocol:

A typical procedure for the silver-mediated synthesis of 1H-indazoles is as follows:

  • Reaction Setup: The starting hydrazone (0.3 mmol), Cu(OAc)₂ (0.5 equiv.), and AgNTf₂ (3.0 equiv.) are combined in 1,2-dichloroethane (1.0 mL).[1]

  • Reaction Conditions: The reaction mixture is heated at 80 °C for 24 hours.[1]

  • Work-up and Isolation: After cooling, the reaction mixture is purified directly by column chromatography to yield the desired 1H-indazole product.[1]

Quantitative Data:
ProductYield (%)Reference
Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate85[1]
Methyl 1-phenyl-1H-indazole-3-carboxylate78[1]
Methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate82[1]

Davis-Beirut Reaction for 2H-Indazole Derivatives

While the focus of this guide is on 1H-indazoles, it is pertinent to mention the Davis-Beirut reaction, which is a powerful tool for the synthesis of 2H-indazoles and their derivatives. This reaction proceeds via the base-mediated condensation of an o-nitrobenzylamine with an aldehyde or ketone, leading to a nitroso intermediate that undergoes cyclization.[7][8]

This reaction is particularly valuable for accessing the 2H-indazole tautomer, which can be challenging to obtain selectively through other methods.

Experimental Protocol:

A general procedure for the Davis-Beirut reaction is as follows:

  • Reaction Setup: The o-nitrobenzylamine and the carbonyl compound are dissolved in an alcoholic solvent (e.g., methanol, ethanol).

  • Base Addition: A base, such as potassium hydroxide, is added to the reaction mixture. The addition of water can significantly improve the yield in some cases.[8]

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by chromatography.

Visualizing the Synthesis Pathways

To further elucidate the synthetic workflows, the following diagrams, generated using the DOT language, illustrate the key transformations.

G cluster_0 Classical Synthesis 2-Aminoacetophenone 2-Aminoacetophenone Diazo Intermediate Diazo Intermediate 2-Aminoacetophenone->Diazo Intermediate NaNO2, HCl 3-Methyl-1H-indazole 3-Methyl-1H-indazole Diazo Intermediate->3-Methyl-1H-indazole SnCl2, HCl G cluster_1 Palladium-Catalyzed Synthesis o-Bromophenyl Ketone o-Bromophenyl Ketone N-Tosylhydrazone N-Tosylhydrazone o-Bromophenyl Ketone->N-Tosylhydrazone N-Tosylhydrazide 3-Methyl-1H-indazole 3-Methyl-1H-indazole N-Tosylhydrazone->3-Methyl-1H-indazole Pd(OAc)2, Ligand, Base G cluster_2 Silver-Mediated Synthesis Hydrazone Hydrazone 1H-Indazole 1H-Indazole Hydrazone->1H-Indazole AgNTf2, Cu(OAc)2 G cluster_3 Davis-Beirut Reaction o-Nitrobenzylamine o-Nitrobenzylamine Nitroso Intermediate Nitroso Intermediate o-Nitrobenzylamine->Nitroso Intermediate Aldehyde/Ketone, Base 2H-Indazole 2H-Indazole Nitroso Intermediate->2H-Indazole Cyclization

References

potential biological activities of dihydro-1H-indazol-4(5H)-one compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Biological Activities of Dihydro-1H-indazol-4(5H)-one Compounds

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a fused aromatic heterocyclic system comprising a benzene and pyrazole ring, is a prominent structure in medicinal chemistry due to its diverse and significant biological activities.[1][2] Derivatives of indazole have shown a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties.[3] This technical guide focuses specifically on the dihydro-1H-indazol-4(5H)-one core and its derivatives, exploring their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis of the Dihydro-1H-indazol-4(5H)-one Scaffold

The primary synthetic route to dihydro-1H-indazol-4(5H)-one derivatives involves the cyclocondensation reaction of a substituted cyclohexanone derivative with hydrazine hydrate or its derivatives. A common method is the reaction of a 1,5-diaryl,4-acetyl cyclohexen-3-one with hydrazine hydrate, which yields the target 4,5-dihydro-1H-indazole structure.[3] This versatile synthesis allows for the introduction of various substituents on the core structure, enabling the exploration of structure-activity relationships (SAR).

G cluster_0 Synthesis Workflow for Dihydro-1H-indazol-4(5H)-one Derivatives Reactants 1,5-Diaryl,4-acetyl cyclohexen-3-one + Hydrazine Hydrate Reaction Cyclocondensation Reaction (e.g., Reflux in Ethanol) Reactants->Reaction Product 4,5-Dihydro-1H-indazol-4(5H)-one Derivative Reaction->Product Purification Purification (Recrystallization / Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: General synthesis workflow for dihydro-1H-indazol-4(5H)-one compounds.

Key Biological Activities and Quantitative Data

Dihydro-1H-indazol-4(5H)-one derivatives have been evaluated for several biological activities, with the most prominent being antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Several studies have reported the synthesis of 4,5-dihydro-1H-indazoles and their evaluation against various bacterial and fungal strains. The activity is often attributed to the specific substitutions on the indazole core.

Table 1: Summary of In Vitro Antimicrobial Activity

Compound Test Organism Activity (MIC) Reference
N,N-dimethyl-4-(3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-yl)aniline Salmonella typhimurium 3.85 mg/mL (MIC₅₀) [3]
3-methyl-4-(3-nitrophenyl)-1,6-diphenyl-4,5-dihydro-1H-indazole Salmonella typhimurium 4.12 mg/mL (MIC₅₀) [3]
Indole-1,2,4 triazole conjugates (General Class) Candida tropicalis As low as 2 µg/mL [4]

| Indole-1,2,4 triazole conjugate (Compound 6f) | Candida albicans | 2 µg/mL |[4] |

Anticancer Activity

The indazole scaffold is a key component in several FDA-approved small molecule anti-cancer drugs.[5] Derivatives of dihydro-1H-indazol-4(5H)-one have been investigated as potent inhibitors of various cancer cell lines and specific protein kinases involved in tumorigenesis.

Table 2: Summary of In Vitro Anticancer Activity

Compound Target / Cell Line Activity (IC₅₀) Reference
Compound C05 (Indazole-based PLK4 inhibitor) Polo-like kinase 4 (PLK4) < 0.1 nM [6]
Compound C05 IMR-32 (Neuroblastoma) 0.948 µM [6]
Compound C05 MCF-7 (Breast Cancer) 0.979 µM [6]
Compound C05 H460 (Non-small cell lung) 1.679 µM [6]
Compound 6o (1H-indazole-3-amine derivative) K562 (Leukemia) 5.15 µM [7][8]
Compound 6o HEK-293 (Normal cell) 33.2 µM [7][8]

| Compound 2f (Indazole derivative) | 4T1 (Breast Cancer) | 0.23–1.15 µM (range) |[5] |

Anti-inflammatory Activity

Derivatives of 4,5-dihydro-2H-indazoles have shown significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] This selectivity for COX-2 is a desirable trait for anti-inflammatory agents as it can reduce gastrointestinal side effects associated with non-selective COX inhibitors.

Table 3: Summary of In Vitro and In Vivo Anti-inflammatory Activity

Compound Class / Specific Compound Assay Activity Reference
Various Indazole Derivatives In Vitro COX-2 Inhibition IC₅₀ range: 12.32 – 23.42 µM [10]
5-Aminoindazole In Vitro COX-2 Inhibition Highest activity among tested indazoles [10]
6-Nitroindazole In Vitro Nitric Oxide Scavenging 69.5% inhibition (at 1 µg/mL) [10]
Compounds 10, 13, 15, 16, 18, 22 (4,5-dihydro-2H-indazoles) In Vivo Formalin-induced paw edema Distinctive anti-inflammatory profiles [9]

| Active 4,5-dihydro-2H-indazoles | Acute Toxicity (ALD₅₀) | >300 mg/Kg (High safety margin) |[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of dihydro-1H-indazol-4(5H)-one compounds.

General Synthesis Protocol

This protocol is based on the reaction of a chalcone derivative with hydrazine hydrate.[3]

  • Dissolution: Dissolve the starting material, a 1,5-diaryl,4-acetyl cyclohexen-3-one derivative (1 equivalent), in a suitable solvent such as absolute ethanol.

  • Addition of Reagent: Add hydrazine hydrate (1.2 equivalents) to the solution. A catalytic amount of a suitable acid (e.g., glacial acetic acid) may be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent is evaporated under reduced pressure.

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final dihydro-1H-indazol-4(5H)-one derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, K562) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.[10]

  • Animal Grouping: Use adult Wistar rats or mice, divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the synthesized compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives only the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways is critical in drug development. Dihydro-1H-indazol-4(5H)-one derivatives have been implicated in modulating key biological pathways.

G cluster_1 Biological Screening and Analysis Workflow Synthesized_Compound Synthesized Compound Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Synthesized_Compound->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Western Blot) Hit_Identification->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound

Caption: Workflow from a synthesized compound to lead identification.

One of the primary mechanisms for the anti-inflammatory activity of indazole derivatives is the inhibition of the COX-2 enzyme.[10] In the inflammatory cascade, COX-2 metabolizes arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can effectively reduce the inflammatory response.

G cluster_2 Mechanism of Action: COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Indazole Derivative Inhibitor->COX2 Inhibition

Caption: Simplified COX-2 inhibition pathway by indazole derivatives.

In the context of anticancer activity, specific indazole derivatives have been shown to inhibit critical cell cycle regulators like Polo-like kinase 4 (PLK4), leading to apoptosis and cell cycle arrest.[6] Others may affect pathways like the p53/MDM2 axis, which is crucial for tumor suppression.[7][8]

Conclusion and Future Perspectives

The dihydro-1H-indazol-4(5H)-one scaffold represents a versatile and valuable core for the development of novel therapeutic agents. The existing body of research demonstrates significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling fine-tuning of activity and selectivity. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties, detailed mechanistic studies to elucidate specific molecular targets, and in vivo efficacy and safety profiling of the most promising lead compounds. The data presented herein strongly supports the continued exploration of dihydro-1H-indazol-4(5H)-one derivatives as a promising platform for drug discovery.

References

literature review on the discovery and history of indazole scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Discovery and History of Indazole Scaffolds

Introduction: The Rise of a Privileged Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties, including its existence in three tautomeric forms (1H, 2H, and 3H), make it a versatile scaffold for developing novel therapeutic agents.[1][2] The 1H-indazole is the most thermodynamically stable and predominant tautomer.[1][4] While rarely found in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][4][5][6] This has cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in bioactive compounds. This technical guide provides a comprehensive literature review of the discovery, historical development, and evolving synthetic strategies of the indazole core, tailored for researchers and professionals in drug development.

The Genesis of Indazole: Discovery and Early Synthesis

The history of indazole begins with the pioneering work of the renowned German chemist Emil Fischer. While widely known for the Fischer indole synthesis discovered in 1883, his initial foray into related heterocyclic systems occurred slightly earlier.[7][8] The first synthesis of an indazole derivative was reported by Fischer in 1880, where he prepared indazolone by heating ortho-hydrazine benzoic acid.[1] This foundational work laid the groundwork for future explorations into this novel heterocyclic system.

The early synthetic routes were often characterized by harsh reaction conditions. A classic method developed from this era involved the reaction of o-toluidine with sodium nitrite, which proceeds through an N-nitroso intermediate that cyclizes upon refluxing in benzene to yield 1H-indazole.[1][9] These initial discoveries, though limited in scope and efficiency by modern standards, were crucial in establishing the fundamental chemistry of the indazole ring system.

G cluster_1880 1880s: Foundational Discovery cluster_1960 1960s: First Therapeutic Application cluster_2000 2000s-Present: Modern Era Fischer Emil Fischer Reports first synthesis of an indazolone Reaction Starting Material o-hydrazine benzoic acid Method: Heating Fischer->Reaction discovers Benzydamine Benzydamine First marketed indazole-containing drug (1966) Application Therapeutic Use Anti-inflammatory agent Benzydamine->Application applied as Kinase Privileged Scaffold Emergence as a key structural motif for kinase inhibitors Drugs Marketed Drugs Pazopanib, Axitinib, Niraparib Kinase->Drugs leads to

Caption: A timeline of key milestones in the history of the indazole scaffold.

Evolution of Synthetic Methodologies

The synthetic chemistry of indazoles has evolved significantly since Fischer's initial discovery, driven by the demand for more efficient, versatile, and environmentally benign methods. Modern approaches offer access to all three tautomers (1H, 2H, and 3H) with a wide range of substitutions.

Classical and Modern Syntheses of 1H-Indazoles

The 1H-indazole tautomer remains the most studied due to its thermodynamic stability and prevalence in marketed drugs.

  • From Anthranilic Acid: A well-established method involves the diazotization of anthranilic acid with sodium nitrite, followed by reduction and cyclization to form the 1H-indazole core.[1]

  • Palladium-Catalyzed Cross-Coupling: A major advancement was the application of palladium-catalyzed reactions. One such protocol involves the cross-coupling of a 2-bromobenzaldehyde with benzophenone hydrazone, followed by acid-catalyzed cyclization (e.g., with p-TsOH) to yield the indazole ring.[1]

  • Metal-Free Approaches: More recently, metal-free syntheses have gained traction. One notable example is the reaction of N-tosylhydrazones with nitroaromatic compounds, which offers an environmentally friendly alternative to metal-catalyzed methods.[1]

G 2-Bromobenzaldehyde 2-Bromobenzaldehyde Coupling Pd-Catalyzed Cross-Coupling 2-Bromobenzaldehyde->Coupling Benzophenone Hydrazone Benzophenone Hydrazone Benzophenone Hydrazone->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Cyclization Acid-Catalyzed Cyclization (p-TsOH) Intermediate->Cyclization 1H-Indazole Substituted 1H-Indazole Cyclization->1H-Indazole

Caption: Workflow for a modern Palladium-catalyzed synthesis of 1H-indazoles.

Synthesis of 2H and 3H-Indazoles

While less common, the 2H and 3H tautomers are also of significant interest.

  • 2H-Indazoles: These can be synthesized via organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzamidines.[4]

  • 3H-Indazoles: These rare tautomers can be accessed through the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines using reagents like sodium tungstate and hydrogen peroxide.[1]

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for seminal and modern indazole synthesis routes.

Protocol 1: Synthesis of 1H-Indazole from o-Toluidine (Classical Method)
  • Diazotization: o-Toluidine is dissolved in acetic acid at room temperature.

  • Sodium nitrite (NaNO₂) is added to the solution to facilitate diazotization, forming an N-nitroso intermediate.

  • Cyclization: The resulting mixture containing the N-nitroso derivative is refluxed in benzene. The thermal conditions promote an intramolecular cyclization involving the ortho-methyl group.

  • Work-up: Following the reaction, the solvent is removed, and the crude product is purified, typically by crystallization or chromatography, to yield 1H-indazole.[1][9]

Protocol 2: Palladium-Catalyzed Synthesis of 3-Aminoindazoles
  • Reaction Setup: A reaction vessel is charged with a 2-bromobenzonitrile derivative, benzophenone hydrazone, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base (e.g., Cs₂CO₃) in an appropriate solvent like toluene.

  • Coupling Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to facilitate the palladium-catalyzed arylation of the hydrazone.

  • Deprotection and Cyclization: After the coupling is complete, an acidic workup (e.g., using HCl) is performed. The acidic conditions cleave the benzophenone protecting group and concurrently promote the cyclization of the intermediate to form the 3-aminoindazole product.

  • Isolation: The final product is isolated and purified from the reaction mixture. This two-step, one-pot procedure provides an efficient alternative to classical SNAr reactions.

The Indazole Scaffold in Drug Discovery

The indazole core is considered a bioisostere of indole and phenol, meaning it can replace these groups in a molecule while retaining or improving biological activity.[1][10] This property, combined with its ability to form key hydrogen bond interactions with protein targets, makes it a privileged scaffold, particularly for protein kinase inhibitors.[10]

  • As a Phenol Bioisostere: Replacing a phenol group with indazole can increase lipophilicity and reduce susceptibility to phase I and II metabolism.[10]

  • As an Indole Bioisostere: Like indole, indazole has an NH group that can act as a hydrogen bond donor. Crucially, it also has a second nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity to target proteins.[10]

G cluster_properties Core Properties cluster_applications Therapeutic Applications Indazole Indazole Scaffold Privileged Privileged Scaffold Indazole->Privileged acts as Bioisostere Bioisostere (Phenol, Indole) Indazole->Bioisostere acts as Anticancer Anti-Cancer Privileged->Anticancer Antiemetic Anti-Emetic Privileged->Antiemetic Antibacterial Anti-Bacterial Privileged->Antibacterial AntiInflammatory Anti-Inflammatory Bioisostere->AntiInflammatory

Caption: The multifaceted role of the indazole scaffold in modern drug discovery.

Quantitative Data on Indazole Derivatives

The versatility of the indazole scaffold is evident in the potent biological activities and efficient syntheses reported across the literature. The following tables summarize key quantitative data for representative indazole-containing compounds.

Table 1: Synthesis Yields of Indazole Derivatives
Starting Material(s)Synthesis MethodProduct TypeYield (%)Reference
2-Aminomethyl-phenylaminesN-N bond-forming oxidative cyclization3H-Indazoleup to 94%[1]
o-Aminobenzaldehydes/ketonesCyclization with hydroxylamine1H-Indazolesup to 94%[1]
2-Fluorobenzaldehyde & HydrazineHeating with K₂CO₃, then cyclization1H-Indazole98%[9]
Table 2: Biological Activity of Indazole-Based Compounds
Compound Class/NameBiological Target/ActivityMetricValueReference
Sulphonamide-containing indazoleAnti-tubercular (M. tuberculosis)MIC0.09 µM[2]
Pyridin-3-amine derivative (Cpd 103)FGFR1 InhibitorIC₅₀3.8 ± 0.5 µM[4]
Substituted indazole derivativeAntibacterial (M. tuberculosis)MIC67.09 µM[2]

Conclusion

From its initial discovery by Emil Fischer in the late 19th century, the indazole scaffold has journeyed from a chemical curiosity to a pillar of modern medicinal chemistry. The historical evolution of its synthesis reflects the broader progress in organic chemistry, moving from harsh, classical methods to sophisticated, high-yield catalytic and metal-free reactions. Its unique properties as a privileged scaffold and a versatile bioisostere have enabled the development of numerous successful therapeutic agents, particularly in oncology. The continued exploration of novel synthetic routes and biological applications ensures that the indazole core will remain a focal point of innovation in drug discovery for the foreseeable future.

References

An In-depth Technical Guide on the Tautomerism and Stability of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the tautomeric forms of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound with potential applications in medicinal chemistry. The document outlines the principal tautomers, their relative stabilities based on computational studies, and the experimental protocols for their characterization.

Tautomerism of this compound

This compound can exist in several tautomeric forms due to the prototropic shifts within the indazole ring system and the keto-enol equilibrium of the cyclohexanone moiety. The primary tautomers of interest are the 1H-keto, 2H-keto, and the enol form.[1]

The equilibrium between these tautomers is a critical factor in the compound's chemical reactivity, biological activity, and physicochemical properties. The indazole core can exhibit annular tautomerism, leading to the 1H and 2H forms, where the proton is located on the N1 and N2 nitrogen atoms of the pyrazole ring, respectively.[1] Concurrently, the cyclohexanone ring can undergo keto-enol tautomerization, resulting in a hydroxyl group and a carbon-carbon double bond.

Below is a graphical representation of the tautomeric equilibrium.

Caption: Tautomeric forms of this compound.

Stability Analysis

Computational studies using various levels of theory have been conducted to determine the relative stabilities of the tautomers of this compound.[1] The following table summarizes the calculated energy differences.

Tautomeric FormAM1 (kJ mol⁻¹)HF/6-31G* (kJ mol⁻¹)HF/6-31G** (kJ mol⁻¹)B3LYP/6-31G** (kJ mol⁻¹)
1H-Keto8.631.862.033.81
2H-Keto0.0 0.0 0.0 0.0
Enol47.91125.79125.54125.25

Data sourced from Pérez Medina, C., López, C., & Claramunt, R. M. (2006).[1]

Analysis of Stability:

  • Annular Tautomerism: Across all computational methods, the 2H-keto tautomer is predicted to be the most stable form for the 3-methyl derivative.[1] This is in contrast to the unsubstituted indazole where the 1H tautomer is generally more stable.[1] The presence of the methyl group at the 3-position influences the electronic distribution in the pyrazole ring, favoring the 2H tautomer.[1]

  • Keto-Enol Tautomerism: The enol form is significantly less stable than both keto forms by a large energy margin.[1] This is consistent with the general principle that for simple cyclic ketones, the keto form is thermodynamically favored.

  • Overall Stability Order: The overall stability of the tautomers is predicted to be: 2H-Keto > 1H-Keto >> Enol .[1]

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium in solution is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1. NMR Spectroscopy

Objective: To identify and quantify the different tautomers of this compound in various solvents.

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration (e.g., 10-20 mg/mL) of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

    • The choice of solvent is crucial as it can influence the position of the tautomeric equilibrium.

  • ¹H and ¹³C NMR Spectra Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Key signals to monitor include the N-H proton of the indazole ring, the chemical shifts of the carbons in the pyrazole ring (especially C3 and C3a), and the presence or absence of an enolic OH proton and vinylic protons.[2]

  • 2D NMR Spectroscopy:

    • Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer present.

  • Quantitative Analysis:

    • The relative ratio of the tautomers can be determined by integrating well-resolved and non-overlapping peaks in the ¹H NMR spectrum that are characteristic of each tautomer.

  • Variable Temperature (VT) NMR:

    • If the interconversion between tautomers is fast on the NMR timescale, leading to broadened or averaged signals, VT-NMR experiments can be performed.[3] Lowering the temperature may slow down the exchange rate, allowing for the resolution of signals from individual tautomers.[3]

3.2. UV-Vis Spectroscopy

Objective: To qualitatively assess the presence of keto and enol forms.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of different polarities (e.g., hexane, ethanol, water).

  • Spectra Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: The keto and enol forms will likely have distinct absorption maxima (λ_max). The enol form, with its extended conjugation, is expected to absorb at a longer wavelength compared to the keto form. Changes in the relative intensities of these bands with solvent polarity can provide evidence for the tautomeric equilibrium.

3.3. Computational Chemistry

Objective: To model the tautomeric equilibrium and predict the relative stabilities of the tautomers.

Methodology:

  • Structure Optimization:

    • Build the 3D structures of all possible tautomers.

    • Perform geometry optimization using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G** or larger).[1]

  • Energy Calculations:

    • Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

    • Include zero-point vibrational energy (ZPVE) corrections.

  • Solvent Effects:

    • To model the solution-phase equilibrium, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[4]

  • Data Analysis:

    • The relative energies of the tautomers provide an estimate of their relative stabilities.

Biological Activity and Screening Workflow

While specific signaling pathways for this compound are not extensively documented in the public domain, the indazole scaffold is a known pharmacophore present in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.[5][6][7] The following diagram illustrates a general workflow for the initial biological screening of a novel compound like the one discussed.

biological_screening cluster_workflow General Biological Screening Workflow Compound This compound Primary_Screening Primary Screening (e.g., Kinase Panel, Antimicrobial Assay) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response  Active Secondary_Assays Secondary Assays (e.g., Cellular Assays, Selectivity Profiling) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

References

The Structure-Activity Relationship of 3-Methyl-6,7-dihydro-1H-indazol-4(5H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile heterocyclic system, with a focus on its derivatives as potent inhibitors of various biological targets. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Structure and Numbering

The foundational structure of the compounds discussed is the this compound ring system. The numbering convention for this scaffold is crucial for understanding the SAR data presented.

SAR as Human Neutrophil Elastase (HNE) Inhibitors

A series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been investigated as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. The SAR studies reveal key structural features that govern their inhibitory activity.[1]

Table 1: SAR of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives as HNE Inhibitors [1]

CompoundR1R2HNE Ki (nM)
1a HH>10000
1b HCH335 ± 5
1c HC2H515 ± 2
1d Hn-C3H76 ± 1
1e CH3H>10000
1f C2H5H870 ± 50

Data extracted from literature exploring HNE inhibitors with the tetrahydro-indazolone core.[1]

The data clearly indicates that substitution at the N1 position is critical for HNE inhibitory activity. Unsubstituted N1 (or N2) compounds are largely inactive. Alkylation at the N1 position with small alkyl groups like methyl, ethyl, and propyl leads to a significant increase in potency, with the n-propyl derivative (1d ) exhibiting the highest affinity. In contrast, substitution at the N2 position is detrimental to activity.

SAR as Opioid Receptor Agonists

The 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been identified as a novel class of opioid receptor agonists. Structural modifications of this core have led to the discovery of potent dual MOR/KOR (μ-opioid receptor/κ-opioid receptor) agonists.[2]

Table 2: SAR of 1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Derivatives as Opioid Receptor Agonists [2]

CompoundRMOR IC50 (μM)KOR IC50 (μM)
2a H1.2 ± 0.20.9 ± 0.1
2b 4-F0.85 ± 0.150.55 ± 0.08
2c 4-Cl0.73 ± 0.110.41 ± 0.06
2d 4-CH31.5 ± 0.31.1 ± 0.2
2e 3-Cl2.1 ± 0.41.8 ± 0.3

Data synthesized from studies on novel opioid agonists with the tetrahydro-indazolone scaffold.[2]

For this class of compounds, substitution on the N1-phenyl ring plays a significant role in modulating potency. Halogen substitution at the para-position of the phenyl ring, particularly with fluorine (2b ) and chlorine (2c ), enhances agonist activity at both MOR and KOR. In contrast, a methyl group at the para-position (2d ) or a chloro group at the meta-position (2e ) leads to a decrease in potency compared to the unsubstituted analog (2a ).

Experimental Protocols

General Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-ones

The synthesis of the 1,5,6,7-tetrahydro-4H-indazol-4-one core is typically achieved through a condensation reaction between a 1,3-cyclohexanedione derivative and a hydrazine.[3][4]

Workflow for the Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-ones

G A 1,3-Cyclohexanedione Derivative C Condensation Reaction (e.g., in Ethanol, Reflux) A->C B Hydrazine Derivative B->C D 1,5,6,7-Tetrahydro-4H-indazol-4-one Core C->D

Caption: General synthetic scheme for the formation of the tetrahydro-indazol-4-one scaffold.

Detailed Protocol for N-Alkylation: [1] To a solution of the 1,5,6,7-tetrahydro-4H-indazol-4-one (1 mmol) in a suitable solvent such as DMF, is added a base (e.g., NaH or K2CO3, 1.2 mmol). The mixture is stirred at room temperature for 30 minutes. The desired alkyl halide (1.1 mmol) is then added, and the reaction is stirred at room temperature or heated until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Human Neutrophil Elastase (HNE) Inhibition Assay[1]

The inhibitory activity against HNE is determined using a fluorometric assay.

HNE Inhibition Assay Workflow

G A Prepare Assay Buffer (e.g., 0.1 M HEPES, pH 7.5) B Add HNE Enzyme A->B C Add Test Compound (Indazole Derivative) B->C D Incubate at Room Temperature C->D E Add Fluorogenic Substrate (e.g., MeOSuc-AAPV-AMC) D->E F Monitor Fluorescence Intensity (Ex/Em = 380/460 nm) E->F G Calculate Ki values F->G

Caption: Workflow for determining HNE inhibitory activity.

Opioid Receptor Binding Assay[2]

The affinity of the compounds for opioid receptors is typically determined using a competitive radioligand binding assay with cell membranes expressing the receptor of interest.

Opioid Receptor Binding Assay Workflow

G A Prepare Cell Membranes (Expressing MOR or KOR) B Add Radioligand (e.g., [3H]DAMGO for MOR) A->B C Add Test Compound (Indazole Derivative) B->C D Incubate at Room Temperature C->D E Separate Bound and Free Ligand (e.g., Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki values F->G

Caption: General workflow for opioid receptor binding assays.

Signaling Pathways

While the specific signaling pathways for all derivatives of this compound are not fully elucidated in the reviewed literature, the targets of the discussed compounds, HNE and opioid receptors, are well-characterized.

Simplified Signaling Pathway Involving HNE

G A Inflammatory Stimulus B Neutrophil Activation A->B C HNE Release B->C D Extracellular Matrix Degradation C->D E Tissue Damage D->E F Indazole HNE Inhibitor F->C Inhibition G A Indazole Opioid Agonist B Opioid Receptor (MOR/KOR) A->B C G-protein Activation B->C D Inhibition of Adenylyl Cyclase C->D E Modulation of Ion Channels C->E F Analgesia D->F E->F

Caption: Agonist activation of opioid receptor signaling leading to analgesia.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The SAR data presented herein for HNE inhibitors and opioid receptor agonists highlight the importance of substitution patterns on the indazole core and its appended functionalities. The provided experimental protocols and pathway visualizations offer a foundational understanding for researchers aiming to further explore and optimize this versatile chemical entity for various therapeutic applications. Further investigation into a broader range of biological targets and a more extensive exploration of the chemical space around this core are warranted to fully unlock its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the acylation of cyclohexane-1,3-dione to form the intermediate 2-acetyl-cyclohexane-1,3-dione, followed by a cyclocondensation reaction with hydrazine hydrate to yield the final product. This protocol is based on established synthetic methodologies for analogous indazolone derivatives.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical agents. The 6,7-dihydro-1H-indazol-4(5H)-one scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below describes a reliable method for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the C-acylation of cyclohexane-1,3-dione to produce the key intermediate, 2-acetyl-cyclohexane-1,3-dione. The second step is the classical Knorr-type pyrazole synthesis, which in this case is an intramolecular cyclization involving the reaction of the synthesized β-triketone with hydrazine.

Synthesis_Workflow A Cyclohexane-1,3-dione C 2-Acetyl-cyclohexane-1,3-dione A->C Acylation B Acetic Anhydride / Lewis Acid B->C E This compound C->E Cyclocondensation D Hydrazine Hydrate D->E

Applications of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. The partially saturated 6,7-dihydro-1H-indazol-4(5H)-one core represents a key pharmacophore in the development of novel bioactive molecules. This document provides an overview of the applications of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one and its analogs, with a focus on their utility in cancer research. The protocols for the synthesis and biological evaluation of these compounds are also detailed.

Key Applications in Medicinal Chemistry

Derivatives of the 6,7-dihydro-1H-indazol-4(5H)-one scaffold have demonstrated a range of biological activities, with the most prominent being in the field of oncology. These compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Anticancer Activity

The primary application of this compound and its analogs is as anticancer agents. Research has shown that compounds bearing this core structure can exhibit potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key kinases involved in cancer cell proliferation, survival, and metastasis.

One of the critical signaling pathways frequently targeted by indazole derivatives is the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[2][3][4] By inhibiting key kinases within this pathway, this compound analogs can induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The following table summarizes the in vitro cytotoxicity data for representative 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives against various human cancer cell lines. While specific data for the 3-methyl derivative is not extensively published, the presented data for analogous compounds highlight the potential of this scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
4c HepG2 (Hepatocellular Carcinoma)>100[5]
MCF-7 (Breast Adenocarcinoma)>100[5]
Hep2 (Laryngeal Cancer)>100[5]
4d HepG2 (Hepatocellular Carcinoma)>100[5]
MCF-7 (Breast Adenocarcinoma)>100[5]
Hep2 (Laryngeal Cancer)>100[5]
5b HepG2 (Hepatocellular Carcinoma)>100[5]
MCF-7 (Breast Adenocarcinoma)75.3[5]
Hep2 (Laryngeal Cancer)>100[5]
5c HepG2 (Hepatocellular Carcinoma)85.1[5]
MCF-7 (Breast Adenocarcinoma)69.2[5]
Hep2 (Laryngeal Cancer)90.4[5]

Note: The presented data is for triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones, which share the same core scaffold as this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and widely used method for the synthesis of 6,7-dihydro-1H-indazol-4(5H)-ones via the condensation of a 1,3-cyclohexanedione derivative with hydrazine.

Materials:

  • 2-acetyl-1,3-cyclohexanedione

  • Hydrazine hydrate or hydrazine hydrochloride

  • Ethanol or acetic acid

  • Sodium hydroxide (if using hydrazine hydrochloride)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2-acetyl-1,3-cyclohexanedione (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. If using hydrazine hydrochloride, an equimolar amount of a base like sodium hydroxide should be added.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Expected Outcome: A crystalline solid. The structure and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.

  • After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Indazole 3-methyl-6,7-dihydro-1H- indazol-4(5H)-one Derivative Indazole->PI3K Inhibition Indazole->Akt Inhibition Indazole->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indazole derivatives.

Experimental Workflow

Synthesis_and_Screening_Workflow Start Start: Design of Indazole Derivatives Synthesis Chemical Synthesis of 3-methyl-6,7-dihydro-1H- indazol-4(5H)-one Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis Hit Hit Compound Identification DataAnalysis->Hit Hit->Start Inactive LeadOpt Lead Optimization Hit->LeadOpt Active LeadOpt->Synthesis End End: Preclinical Development LeadOpt->End

Caption: Workflow for the synthesis and biological evaluation of indazole derivatives.

References

Application Notes and Protocols: The Use of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The partially saturated indazolone core, specifically 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, represents a valuable and versatile building block for the synthesis of more complex molecular architectures. Its unique combination of a reactive ketone functionality and a pyrazole ring allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutic agents.

This document provides an overview of the synthesis of the this compound scaffold, outlines its applications as a synthetic intermediate, and offers detailed protocols for its use in the preparation of biologically relevant molecules.

Synthesis of the Core Scaffold

The most common and straightforward method for the synthesis of this compound involves the condensation of a 1,3-dicarbonyl compound, such as 2-methylcyclohexane-1,3-dione, with hydrazine hydrate. This reaction typically proceeds with good yields under mild conditions.

G start 2-methylcyclohexane-1,3-dione + Hydrazine Hydrate reaction Condensation Reaction (e.g., in Ethanol, Reflux) start->reaction product This compound reaction->product byproduct Water (2 molecules) reaction->byproduct

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 2-methylcyclohexane-1,3-dione

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a solution of 2-methylcyclohexane-1,3-dione (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Applications in Organic Synthesis

The this compound scaffold offers multiple reaction sites for further functionalization, making it a valuable building block for creating diverse chemical libraries. The primary reaction sites are the ketone group at the 4-position and the nitrogen atom at the 1-position (N1) of the indazole ring.

Table 1: Key Reactions and Applications

Reaction SiteType of ReactionReagents/ConditionsResulting StructureApplication/Significance
Ketone (C4) Knoevenagel CondensationActive methylene compounds, baseα,β-Unsaturated ketone derivativesSynthesis of novel heterocyclic systems, potential kinase inhibitors
Reductive AminationAmine, reducing agent (e.g., NaBH₃CN)4-Amino-4,5,6,7-tetrahydro-1H-indazoleIntroduction of diverse amine functionalities for SAR studies
Aldol CondensationAldehydes/ketones, acid/base catalyst5-Substituted-4-hydroxy derivativesCreation of chiral centers, synthesis of complex natural product analogs
Wittig ReactionPhosphonium ylides4-Alkylidene-4,5,6,7-tetrahydro-1H-indazoleCarbon-carbon bond formation, extension of the core structure
Indazole N1 N-AlkylationAlkyl halides, base (e.g., K₂CO₃, NaH)1-Alkyl-3-methyl-6,7-dihydro-1H-indazol-4(5H)-oneModulation of physicochemical properties, exploration of N-substituent effects on bioactivity
N-ArylationAryl halides, Pd or Cu catalyst1-Aryl-3-methyl-6,7-dihydro-1H-indazol-4(5H)-oneSynthesis of potent enzyme inhibitors (e.g., for kinases, PD-1/PD-L1)[2]
Michael Additionα,β-Unsaturated compounds1-(β-Carbonyl)-substituted derivativesCovalent modification of biological targets, synthesis of complex adducts

Detailed Protocols for Derivative Synthesis

Protocol: Knoevenagel Condensation for the Synthesis of Novel Indazole Derivatives

This protocol describes a typical Knoevenagel condensation reaction using this compound and an aromatic aldehyde as an example.

G start Start: Dissolve indazolone, aldehyde, and catalyst in solvent reflux Heat to Reflux (e.g., 80-100°C) start->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete workup Work-up: Cool, filter precipitate monitor->workup Complete purify Purification: Recrystallization or Column Chromatography workup->purify characterize Characterization: NMR, MS, etc. purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for a Knoevenagel condensation reaction.

  • Materials:

    • This compound (1.0 eq)

    • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

    • Piperidine (catalytic amount)

    • Ethanol or Toluene

    • Standard laboratory glassware for reflux

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

    • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction's completion via TLC.

    • Upon completion, cool the mixture to room temperature. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be further purified by recrystallization to afford the desired 5-(4-chlorobenzylidene)-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Quantitative Data from Related Syntheses

While specific yield data for reactions involving this compound is not extensively published, the following table summarizes representative yields for the synthesis of various indazole derivatives, highlighting the efficiency of these synthetic transformations.

Table 2: Representative Yields for Indazole Derivative Synthesis

Starting MaterialReaction TypeProduct ClassYield (%)Reference
2-Ethyl-5-nitroanilineDiazotization/Cyclization3-methyl-6-nitro-1H-indazole40-98%[3]
2-Acylcyclohexane-1,3-dionesCondensation with Phenylhydrazine1,5,6,7-Tetrahydro-4H-indazol-4-ones71-87%[4]
Substituted CyclohexanoneCondensation with Hydrazine Hydrate4,5,6,7-Tetrahydro-1H-indazole derivatives~65%[5]
4-phenyl-1H-indazoleMulti-step synthesisPD-1/PD-L1 InhibitorsNot specified[2]

Conclusion: this compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis and the presence of multiple reactive sites allow for the creation of diverse molecular libraries. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this and related indazolone scaffolds in their quest for new and effective bioactive molecules. The adaptability of this building block makes it a key component in the modern medicinal chemist's toolbox.

References

experimental protocol for testing the antimicrobial activity of indazolone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazolone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] This document provides detailed experimental protocols for evaluating the antimicrobial efficacy of novel indazolone derivatives against a panel of clinically relevant bacteria and fungi. The methodologies described herein adhere to established standards for antimicrobial susceptibility testing, ensuring reliable and reproducible data for drug discovery and development programs.

Core Experimental Protocols

The primary methods for assessing antimicrobial activity are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for preliminary screening.

1. Broth Microdilution Method for MIC Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2][3][4][5][6]

Materials and Reagents:

  • Indazolone derivatives

  • Standard antimicrobial agents (e.g., Gentamicin for bacteria, Fluconazole for fungi)[3]

  • Mueller-Hinton Broth (MHB) for bacteria[2][3][7]

  • RPMI-1640 medium with MOPS for fungi[3]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[8]

  • Sterile 96-well microtiter plates[9][10]

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline solution (0.9%)[7]

  • Spectrophotometer

Protocol:

  • Preparation of Test Compounds:

    • Dissolve the indazolone derivatives and standard antimicrobials in DMSO to create stock solutions (e.g., 10 mg/mL).

    • Prepare a series of two-fold dilutions of the stock solutions in the appropriate broth (MHB or RPMI-1640) to achieve the desired concentration range for testing.[3][9] The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.

  • Preparation of Inoculum:

    • Culture the bacterial strains on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) overnight at 37°C.

    • Pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4][10]

  • Microplate Assay:

    • Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.[9]

    • Add 100 µL of the diluted test compounds to the first column of wells, creating a starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.[9] Discard the final 100 µL from the last column of dilutions.

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[3][9]

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4][10]

2. Kirby-Bauer Disk Diffusion Assay

This is a qualitative method used for preliminary screening of antimicrobial activity.[11][12][13][14]

Materials and Reagents:

  • Indazolone derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[12][15]

  • Bacterial and fungal strains

  • Sterile cotton swabs

  • Forceps

Protocol:

  • Preparation of Test Disks:

    • Dissolve the indazolone derivatives in a suitable solvent (e.g., DMSO) to a known concentration.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry completely.

  • Inoculation of Agar Plates:

    • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard as described for the broth microdilution method.[11]

    • Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.[12]

    • Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[11][12][14]

  • Application of Disks and Incubation:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[12][14] Ensure the disks are placed at least 24 mm apart.[12]

    • Gently press the disks to ensure complete contact with the agar.[14]

    • Invert the plates and incubate at 37°C for 18-24 hours.[12][14]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[12]

    • The size of the zone of inhibition is indicative of the antimicrobial activity.

Data Presentation

The quantitative data from the MIC assays should be summarized in a structured table for clear comparison of the antimicrobial activity of different indazolone derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Indazolone Derivatives against Selected Microorganisms

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)A. niger (ATCC 16404) MIC (µg/mL)
Indazolone-A 816321664
Indazolone-B 4816832
Indazolone-C 16326432>128
Gentamicin 0.512N/AN/A
Fluconazole N/AN/AN/A28

N/A: Not Applicable

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis prep_compounds Prepare Indazolone Derivative Solutions serial_dilution Serial Dilution in 96-Well Plate prep_compounds->serial_dilution Test Compounds place_disks Place Impregnated Disks prep_compounds->place_disks Impregnated Disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum_mic Add Inoculum prep_inoculum->add_inoculum_mic Standardized Culture inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate Standardized Culture serial_dilution->add_inoculum_mic incubate_mic Incubate Plate (18-24h) add_inoculum_mic->incubate_mic read_mic Read MIC Results incubate_mic->read_mic analyze_data Analyze and Compare Antimicrobial Activity read_mic->analyze_data Quantitative Data (MIC) inoculate_plate->place_disks incubate_disk Incubate Plate (18-24h) place_disks->incubate_disk measure_zones Measure Inhibition Zones incubate_disk->measure_zones measure_zones->analyze_data Qualitative Data (Zones)

Caption: Workflow for determining the antimicrobial activity of indazolone derivatives.

Signaling Pathway Inhibition (Hypothetical)

Signaling_Pathway_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_drug Drug Action precursor Cytoplasmic Precursors transglycosylase Transglycosylase precursor->transglycosylase Polymerization transpeptidase Transpeptidase transglycosylase->transpeptidase Cross-linking cell_wall Stable Cell Wall transpeptidase->cell_wall indazolone Indazolone Derivative indazolone->transpeptidase Inhibition

Caption: Hypothetical mechanism of action: Inhibition of bacterial cell wall synthesis.

References

analytical methods for the quantification of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details proposed analytical methods for the sensitive and accurate quantification of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one in biological matrices, specifically human plasma. Two methodologies are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for preliminary studies and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for regulatory-compliant bioanalysis. Detailed protocols for sample preparation, instrument parameters, and data analysis are provided to guide researchers in drug development and pharmacokinetic studies.

Introduction

This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The development of robust and reliable analytical methods for the quantification of this compound in biological samples is crucial for preclinical and clinical studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive guide for the determination of this compound in human plasma.

Physicochemical Properties (Estimated)

A thorough understanding of the analyte's physicochemical properties is essential for developing an effective analytical method.

PropertyEstimated ValueRationale
Molecular FormulaC₈H₁₀N₂O-
Molecular Weight150.18 g/mol -
Polarity (LogP)~1.5 - 2.0Based on similar indazole structures, suggesting moderate lipophilicity.
pKa~2-3 (acidic), ~12-13 (basic)The indazole ring is amphoteric.

Proposed Analytical Methods

Two analytical methods are proposed to cater to different stages of research and required sensitivity.

HPLC-UV Method

This method is suitable for initial screening and studies where high sensitivity is not a primary requirement.

  • Principle: Separation of the analyte from plasma components is achieved on a reversed-phase C18 column with a gradient elution of methanol and water. Quantification is performed by measuring the UV absorbance at an appropriate wavelength.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

LC-MS/MS Method

This is the recommended method for pharmacokinetic studies and clinical trials due to its high sensitivity, selectivity, and specificity.

  • Principle: The analyte and its stable isotope-labeled internal standard (SIL-IS) are extracted from plasma using solid-phase extraction (SPE). Chromatographic separation is performed using a reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the LC-MS/MS method to ensure a clean extract and minimize matrix effects.

  • Plate Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 100 ng/mL of 3-methyl-d3-6,7-dihydro-1H-indazol-4(5H)-one in 50% methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water, vortex, and load the entire mixture onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

SPE_Protocol cluster_spe Solid-Phase Extraction Workflow cond 1. Condition SPE Plate (Methanol, then Water) load 2. Pre-treat and Load Sample (Plasma + IS + Acid) cond->load wash1 3. Wash 1 (Aqueous Wash) load->wash1 wash2 4. Wash 2 (Organic Wash) wash1->wash2 elute 5. Elute Analyte (Ammoniated Methanol) wash2->elute dry 6. Evaporate to Dryness elute->dry recon 7. Reconstitute dry->recon

Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.

Preparation of Calibration Standards and Quality Controls
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solution to create working standard solutions.

  • Calibration Curve: Spike blank human plasma with the working standard solutions to obtain final concentrations ranging from 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

HPLC-UV Method Parameters
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Wavelength 254 nm (or λmax of the compound)
LC-MS/MS Method Parameters
ParameterSetting
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 151.1 > 123.1 (Quantifier), 151.1 > 95.1 (Qualifier)Internal Standard: 154.1 > 126.1
Source Temp. 500°C
IonSpray Voltage 5500 V

Data Presentation and Method Performance (Hypothetical)

The following tables summarize the expected performance characteristics of the validated LC-MS/MS method.

Table 1: Calibration Curve Linearity
ParameterResult
Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.1< 15%± 15%< 20%± 20%
Low QC 0.3< 15%± 15%< 15%± 15%
Mid QC 10< 15%± 15%< 15%± 15%
High QC 80< 15%± 15%< 15%± 15%
Table 3: Recovery and Matrix Effect
QC LevelMean Recovery (%)Mean Matrix Effect (%)
Low QC 85.298.7
High QC 88.1101.2

Overall Workflow Visualization

Overall_Workflow cluster_workflow Bioanalytical Workflow sample_receipt Sample Receipt (Plasma) sample_prep Sample Preparation (SPE) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Integration & Quantification) lcms_analysis->data_processing report Reporting data_processing->report

Caption: Overview of the complete bioanalytical workflow from sample receipt to final report.

Conclusion

The proposed HPLC-UV and LC-MS/MS methods provide a framework for the quantitative analysis of this compound in human plasma. The LC-MS/MS method, coupled with solid-phase extraction, offers high sensitivity, specificity, and throughput, making it ideal for regulated bioanalysis in support of drug development programs. It is recommended that a full method validation be performed according to regulatory guidelines (e.g., FDA, EMA) before analyzing study samples.

Application Notes and Protocols for Cell-Based Screening of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed framework for developing and implementing cell-based assays to screen novel 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one analogs for potential therapeutic activity. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][2][3][4] This application note outlines a tiered screening cascade, starting with broad cytotoxicity assessment, followed by functional screens for anti-inflammatory and anti-proliferative activity, and culminating in more specific mechanism-of-action studies on relevant signaling pathways such as NF-κB and MAPK.

Screening Cascade Workflow

A logical and resource-effective approach to screening a library of new chemical entities involves a multi-stage process. This allows for the rapid elimination of inactive or overly toxic compounds, while progressively characterizing the biological activity of promising candidates.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening (Functional Assays) cluster_2 Tertiary Screening (Mechanism of Action) Primary Compound Library of This compound Analogs Cytotoxicity Cell Viability Assay (MTT/XTT) (e.g., HEK293, HepG2) Primary->Cytotoxicity Single high concentration AntiInflammatory Anti-Inflammatory Assay (LPS-stimulated RAW 264.7 or THP-1 cells) Measure TNF-α/IL-6 Cytotoxicity->AntiInflammatory Select non-toxic compounds (Dose-response) AntiProliferative Anti-Proliferative Assay (e.g., A549, MCF-7 Cancer Cell Lines) Cytotoxicity->AntiProliferative Select non-toxic compounds (Dose-response) Nfkb NF-κB Pathway Assay (Reporter Gene or p65 Translocation) AntiInflammatory->Nfkb If anti-inflammatory activity observed Mapk MAPK Pathway Assay (Phospho-p38/ERK Western Blot or ELISA) AntiInflammatory->Mapk If anti-inflammatory activity observed KinasePanel Kinase Panel Screening (Biochemical or Cell-Based) AntiProliferative->KinasePanel If anti-proliferative activity observed

Caption: A tiered workflow for screening this compound analogs.

Experimental Protocols

Primary Screening: Cell Viability Assay

This initial step is crucial to identify compound concentrations that are cytotoxic, ensuring that subsequent functional assays are performed at non-lethal concentrations. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[5][6][7][8]

Protocol: XTT Cell Viability Assay

  • Cell Line: Human Embryonic Kidney 293 (HEK293) or Human Hepatocellular Carcinoma (HepG2).

  • Materials:

    • XTT reagent and Electron Coupling Reagent (available as a kit).[5]

    • 96-well cell culture plates.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate Buffered Saline (PBS).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

    • Incubate for 24-48 hours.

    • Prepare the XTT working solution by mixing the XTT reagent and the Electron Coupling Reagent according to the manufacturer's instructions.[5]

    • Add 50 µL of the XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot % Viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Secondary Screening: Anti-Inflammatory Assay

This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation in macrophage cell lines like RAW 264.7 or THP-1.[9][10]

Protocol: Inhibition of LPS-Induced TNF-α Production

  • Cell Line: Murine Macrophage (RAW 264.7) or Human Monocytic (THP-1, differentiated into macrophages with PMA).

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli.

    • TNF-α ELISA kit.

    • 96-well cell culture plates.

    • Complete RPMI-1640 medium.

    • Dexamethasone (positive control).

  • Procedure:

    • Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells for 1-2 hours with various non-cytotoxic concentrations of the test compounds (determined from the primary screen). Include a vehicle control and a positive control (e.g., 1 µM Dexamethasone).

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate for 18-24 hours.

    • Centrifuge the plate and carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve for the TNF-α ELISA.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage inhibition of TNF-α production for each compound concentration: % Inhibition = 100 - [((TNFα_treated - TNFα_unstimulated) / (TNFα_LPS - TNFα_unstimulated)) * 100]

    • Plot % Inhibition against compound concentration to determine the IC₅₀ value.

Tertiary Screening: Mechanism of Action - NF-κB and MAPK Pathways

Compounds showing anti-inflammatory activity likely act on key signaling pathways that regulate cytokine production. The NF-κB and MAPK pathways are central to the inflammatory response.[11][12][13]

Potential Signaling Pathways

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB p65/p50 (Cytoplasm) IkB->NFkB Releases NFkB_nuc p65/p50 (Nucleus) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Stimuli LPS / Stress MKKs MKK3/6 Stimuli->MKKs p38 p38 MAPK MKKs->p38 Phosphorylates p_p38 p-p38 MAPK TF Transcription Factors (e.g., AP-1) p_p38->TF Activates Genes_mapk Pro-inflammatory Genes TF->Genes_mapk Induces Transcription

Caption: Simplified NF-κB and p38 MAPK inflammatory signaling pathways.

Protocol: NF-κB Reporter Assay

  • Cell Line: HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter gene.

  • Materials:

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

    • 96-well white, clear-bottom cell culture plates.

  • Procedure:

    • Seed the reporter cells at 2 x 10⁴ cells/well in a 96-well plate and incubate overnight.

    • Pre-treat cells with test compounds for 1 hour.

    • Stimulate with TNF-α (e.g., 10 ng/mL) for 6 hours.

    • Remove the medium and lyse the cells.

    • Add luciferase assay reagent according to the manufacturer's protocol.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of luciferase activity relative to the TNF-α stimulated control.

    • Determine the IC₅₀ value.

Protocol: Western Blot for Phospho-p38 MAPK

  • Cell Line: RAW 264.7 or THP-1 cells.

  • Materials:

    • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.

    • HRP-conjugated secondary antibody.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • SDS-PAGE gels and Western blotting equipment.

    • ECL detection reagent.

  • Procedure:

    • Seed cells in a 6-well plate.

    • Pre-treat with compounds for 1 hour.

    • Stimulate with LPS (100 ng/mL) for 15-30 minutes.

    • Wash cells with cold PBS and lyse them on ice.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with the secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the bands.

    • Normalize the phospho-p38 signal to the total p38 signal.

    • Compare the normalized signal in treated samples to the LPS-stimulated control to determine the extent of inhibition.

Data Presentation

Quantitative data from the screening cascade should be summarized for clear comparison of the analogs.

Table 1: Summary of Primary and Secondary Screening Data

Compound IDCC₅₀ (µM)¹Anti-Inflammatory IC₅₀ (µM)²Anti-Proliferative GI₅₀ (µM)³
Analog 1> 505.28.1
Analog 212.525.115.3
Analog 3> 50> 50> 50
Analog 4> 501.82.5
Dexamethasone> 500.08N/A

¹ CC₅₀: 50% cytotoxic concentration in HEK293 cells. ² IC₅₀: 50% inhibitory concentration for LPS-induced TNF-α production in RAW 264.7 cells. ³ GI₅₀: 50% growth inhibition concentration in A549 cells.

Table 2: Summary of Mechanism of Action Data for Active Compounds

Compound IDNF-κB Reporter IC₅₀ (µM)⁴p38 Phosphorylation Inhibition⁵
Analog 17.8Moderate at 10 µM
Analog 42.1Strong at 10 µM

⁴ IC₅₀: 50% inhibitory concentration in TNF-α stimulated NF-κB luciferase reporter assay. ⁵ Qualitative assessment from Western blot densitometry.

Conclusion

The described protocols provide a comprehensive, tiered approach for the initial characterization of this compound analogs. This screening cascade enables the efficient identification of biologically active compounds and provides initial insights into their potential mechanisms of action, thereby guiding further lead optimization and drug development efforts. Compounds demonstrating potent activity in these cell-based assays, particularly those that inhibit specific signaling pathways like NF-κB or MAPK, would be strong candidates for further investigation in more complex cellular models and subsequent in vivo studies.

References

Application Note: In Vivo Efficacy Evaluation of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one in a Colorectal Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed experimental framework for evaluating the in vivo anti-tumor efficacy of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, a novel small molecule inhibitor. Based on the common therapeutic targets of indazole-based compounds, this protocol is designed around the hypothesis that the compound is a potent inhibitor of the MAPK/ERK signaling pathway, a critical cascade frequently dysregulated in various cancers, including colorectal cancer.[1][2][3] The human colorectal adenocarcinoma cell line, HT-29, which harbors a BRAF mutation leading to constitutive activation of this pathway, serves as the tumor model for this study.[4] The primary objective is to assess the compound's ability to inhibit tumor growth and modulate the target pathway in a subcutaneous xenograft mouse model.

Experimental Design and Rationale

The study will employ a well-established preclinical cancer model: the HT-29 human colorectal cancer xenograft in immunodeficient mice.[4][5][6][7][8] This model allows for the direct assessment of the compound's anti-tumor activity on human cancer cells in vivo.

1. Animal Model

  • Species/Strain: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old, female. These strains are immunocompromised and readily accept human tumor xenografts.[5][9]

  • Justification: The HT-29 cell line is a widely used and well-characterized model for colorectal cancer studies, enabling robust and reproducible tumor growth.[8]

2. Experimental Groups A minimum of four groups will be established to ensure a comprehensive evaluation of efficacy and toxicity.

GroupTreatmentN (Mice/Group)Purpose
1Vehicle Control (e.g., 0.5% CMC in water)10To establish baseline tumor growth and assess vehicle tolerance.
2Compound A (Low Dose, e.g., 25 mg/kg)10To evaluate the efficacy and dose-response at a lower concentration.
3Compound A (High Dose, e.g., 50 mg/kg)10To evaluate the efficacy and dose-response at a higher concentration.
4Positive Control (e.g., 5-Fluorouracil, 20 mg/kg)10To benchmark the efficacy of Compound A against a standard-of-care agent.

3. Dosing and Administration

  • Formulation: The compound will be formulated in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose) for oral administration.

  • Route of Administration: Oral gavage (PO), once daily (QD).

  • Dosing Duration: 21 consecutive days.

4. Efficacy Endpoints

  • Primary:

    • Tumor Growth Inhibition (%TGI): Calculated from tumor volume measurements taken every 2-3 days.

  • Secondary:

    • Body Weight: Monitored every 2-3 days as an indicator of systemic toxicity.

    • Survival Analysis: Monitoring animal health and survival throughout the study.

    • Pharmacodynamic (PD) Markers: Assessment of p-ERK levels in tumor tissue to confirm target engagement.[10]

Experimental Workflow

The overall experimental process is outlined in the diagram below.

G cluster_pre Phase 1: Preparation cluster_exp Phase 2: In Vivo Study cluster_post Phase 3: Analysis A HT-29 Cell Culture C Subcutaneous Implantation of HT-29 Cells A->C B Animal Acclimatization (7 days) B->C D Tumor Growth to ~150 mm³ C->D ~10-14 days E Randomization & Grouping D->E F Treatment Period (21 days) - Daily Dosing - Tumor & Body Weight Measurement E->F G Terminal Tumor Collection (for PD & Histology) F->G End of Study H Data Analysis (TGI, Statistics) F->H I Western Blot (p-ERK) G->I J Histology (H&E, Ki-67) G->J G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) Constitutively Active in HT-29 RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->TF p Output Cell Proliferation, Survival, Invasion TF->Output Inhibitor 3-methyl-6,7-dihydro- 1H-indazol-4(5H)-one Inhibitor->MEK Inhibition

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the large-scale synthesis and purification of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on the cyclocondensation of 2-methylcyclohexane-1,3-dione with hydrazine hydrate. This document outlines the reaction conditions, purification methods, and expected quantitative data. Additionally, a potential signaling pathway relevant to indazole derivatives is illustrated to provide context for its possible therapeutic applications.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the pharmaceutical industry due to their diverse biological activities. These activities include anti-inflammatory, analgesic, anti-cancer, and kinase inhibitory effects. The synthesis of novel indazole analogs is a key area of research in the discovery of new therapeutic agents. This document details a robust and scalable method for the preparation of this compound.

Experimental Protocols

Part 1: Large-Scale Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of 2-methylcyclohexane-1,3-dione with hydrazine hydrate.

Materials and Equipment:

  • 2-methylcyclohexane-1,3-dione

  • Hydrazine hydrate (80% in water)

  • Ethanol (200 proof)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Addition funnel

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a 10 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Reactant Charging: Charge the flask with 2-methylcyclohexane-1,3-dione (1.0 kg, 7.93 mol) and ethanol (5 L). Stir the mixture to dissolve the solid.

  • Addition of Hydrazine Hydrate: In the addition funnel, place a solution of hydrazine hydrate (80% in water, 0.52 kg, 8.32 mol) in ethanol (1 L). Add the hydrazine solution dropwise to the stirred solution of 2-methylcyclohexane-1,3-dione over a period of 1 hour. An exothermic reaction may be observed.

  • Addition of Acetic Acid: After the addition of hydrazine is complete, add glacial acetic acid (50 mL) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add ethyl acetate (4 L) and water (4 L).

    • Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the mixture to a large separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 1 L).

    • Combine all organic layers and wash with brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate. .

  • Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

Part 2: Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

Method A: Recrystallization

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Large Erlenmeyer flask

  • Heating plate

  • Büchner funnel and filter flask

Procedure:

  • Transfer the crude product to a large Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes to the hot solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a cold mixture of ethyl acetate and hexanes (1:4).

  • Dry the purified product under vacuum to a constant weight.

Method B: Column Chromatography

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexanes

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Reactant and Expected Product Quantities for Large-Scale Synthesis

CompoundMolecular Weight ( g/mol )Moles (mol)Quantity UsedExpected Yield (g)Expected Yield (%)
2-methylcyclohexane-1,3-dione126.157.931.0 kg--
Hydrazine hydrate (80%)50.06 (for 100%)8.320.52 kg--
This compound150.18--107090

Note: Expected yield is based on typical literature values for similar cyclocondensation reactions and may vary.

Table 2: Purity Analysis of this compound

Purification StepPurity by HPLC (%)Appearance
Crude Product85-90Brownish solid
After Recrystallization>98Off-white crystals
After Column Chromatography>99White crystalline solid

Note: Purity values are illustrative and should be confirmed by analytical methods such as HPLC and NMR.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 2-methylcyclohexane-1,3-dione & Ethanol add_hydrazine Add Hydrazine Hydrate in Ethanol start->add_hydrazine add_acid Add Acetic Acid add_hydrazine->add_acid reflux Reflux for 6 hours add_acid->reflux workup Aqueous Work-up & Extraction reflux->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization Option A chromatography Column Chromatography crude->chromatography Option B pure_product Pure Product >99% recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Kinase_Inhibitor_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Indazolone 3-methyl-6,7-dihydro-1H- indazol-4(5H)-one (Potential Inhibitor) Indazolone->RAF Inhibits

Caption: Potential mechanism of action via inhibition of the MAPK/ERK signaling pathway.

Potential Biological Relevance and Applications

Indazole derivatives are known to interact with various biological targets, including protein kinases.[1] The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2] As illustrated in the diagram above, a potential application for this compound could be as an inhibitor of key kinases in this pathway, such as RAF, thereby preventing downstream signaling and inhibiting cancer cell growth. Further biological evaluation is required to validate this hypothesis. Indazole derivatives have also shown anti-inflammatory activity, potentially through the inhibition of pathways such as NF-κB.[3]

Conclusion

This document provides a comprehensive guide for the large-scale synthesis and purification of this compound. The described protocols are designed to be scalable and efficient, providing a high-purity product suitable for further research and development in the pharmaceutical field. The potential for this class of compounds to act as kinase inhibitors underscores the importance of developing robust synthetic routes for their preparation.

References

Application Notes and Protocols: 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Indazole Scaffold in Enzyme Inhibition

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions with the active sites of numerous enzymes. Its bicyclic structure and hydrogen bonding capabilities make it an ideal starting point for the design of potent and selective enzyme inhibitors. Derivatives of the indazole core have been successfully developed to target a range of enzyme families, most notably protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases. The compound 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one represents a specific embodiment of this versatile scaffold, and its application in the development of enzyme inhibitors is a promising area of research.

Potential Enzyme Targets and Therapeutic Areas

Based on the inhibitory profiles of structurally similar indazole derivatives, this compound and its analogs are potential inhibitors of several protein kinase families, including:

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology.[1][2][3]

  • Janus Kinases (JAKs): JAKs are critical components of cytokine signaling pathways and are attractive targets for autoimmune diseases and myeloproliferative neoplasms.[4][5][6]

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in various cellular processes like proliferation, differentiation, and survival, and their dysregulation is linked to cancer.

  • Receptor Tyrosine Kinases (RTKs): This large family of cell surface receptors, including c-KIT, is frequently mutated or overexpressed in various cancers, making them important therapeutic targets.[7]

Data Presentation: Inhibitory Activities of Representative Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various indazole derivatives against different protein kinases, illustrating the potential of this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
Indazole DerivativesAurora A3AT9283[8]
Indazole DerivativesAurora B3AT9283[8]
3-Aminoindazole DerivativesJAK1< 0.1 nM (K)Ritlecitinib[5]
3-Aminoindazole DerivativesJAK3< 0.25 nM (K)Compound 68-72[5]
4-AnilinoquinazolinesSrc-Src Kinase Inhibitor I[9]
Indazole-based Inhibitorsc-KIT (T670I mutant)Potent ActivityCHMFL-KIT-033[7]

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to the tetrahydro-1H-indazole core involves the condensation of a 1,3-dione with a hydrazine derivative. This versatile method allows for the introduction of various substituents on both the indazole ring and the hydrazine moiety, enabling the exploration of structure-activity relationships (SAR).[10]

Protocol: Synthesis of a Tetrahydro-1H-Indazole Derivative

  • Reaction Setup: To a solution of a multisubstituted cyclohexanone derivative (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq).

  • Acid Catalyst: Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-1H-indazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[10]

In Vitro Kinase Inhibition Assay

The following is a general protocol for evaluating the inhibitory activity of a test compound, such as a derivative of this compound, against a specific protein kinase.

Protocol: Kinase Activity Assay

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a short period at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Indazole 3-methyl-6,7-dihydro-1H- indazol-4(5H)-one (Potential Inhibitor) Indazole->JAK Inhibition

Caption: JAK-STAT signaling pathway and the potential inhibitory action of an indazole derivative.

Experimental Workflow

Experimental_Workflow cluster_discovery Inhibitor Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Screening High-Throughput Screening (Indazole Library) Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Synthesis Chemical Synthesis of 3-methyl-6,7-dihydro-1H- indazol-4(5H)-one Analogs SAR->Synthesis In_Vitro In Vitro Kinase Assays (IC50 Determination) Synthesis->In_Vitro In_Vitro->SAR Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) In_Vitro->Cell_Assays In_Vivo In Vivo Efficacy Models (Xenografts) Cell_Assays->In_Vivo Tox Toxicology Studies In_Vivo->Tox

References

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic protocols.

Plausible Synthetic Pathway

The synthesis of this compound is commonly achieved through a cyclocondensation reaction. This involves the reaction of 2-acetyl-1,3-cyclohexanedione with hydrazine hydrate. The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final indazolone product.[1][2][3]

G cluster_product Product A 2-Acetyl-1,3-cyclohexanedione O O O C This compound N-N bond C=O A->C Cyclocondensation (e.g., in Ethanol, reflux) B Hydrazine Hydrate H2N-NH2·H2O B->C

Caption: Synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may lead to low yields in the synthesis of this compound.

Question 1: What are the most common reasons for a low yield?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Purity of Starting Materials: 2-acetyl-1,3-cyclohexanedione is susceptible to degradation, and the quality of hydrazine hydrate can vary. Impurities can lead to side reactions and inhibit the desired transformation.

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions such as insufficient reaction time, incorrect temperature, or improper stoichiometry.

  • Side Reactions: The formation of undesired byproducts, such as azines from the reaction of the ketone with excess hydrazine, can reduce the yield of the target molecule.[4]

  • Product Degradation: The indazolone product may be sensitive to the workup or purification conditions, particularly if harsh acidic or basic conditions are used.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps like extraction, filtration, and chromatography.

Question 2: How can I optimize reaction conditions to improve the yield?

Systematic optimization of reaction parameters is crucial for maximizing the yield. Consider the following adjustments:

ParameterRecommendationRationale
Solvent Ethanol is commonly used and generally effective. Other protic solvents like methanol or isopropanol can also be tested. Acetic acid can sometimes be used as a solvent and catalyst.The solvent should facilitate the dissolution of starting materials and be suitable for the reaction temperature. Acidic conditions can catalyze the cyclization.[5]
Temperature Refluxing is a standard condition. However, if side reactions are prevalent, lowering the temperature and extending the reaction time may be beneficial.Higher temperatures increase the reaction rate but can also promote the formation of side products.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often run for several hours (e.g., 4-24h).[2]Insufficient time leads to an incomplete reaction, while excessively long times can lead to product degradation or side product formation.
Stoichiometry A slight excess (1.1-1.2 equivalents) of hydrazine hydrate is often used to ensure complete consumption of the dicarbonyl compound.A large excess of hydrazine can lead to the formation of azine byproducts.[4]
Catalyst The reaction is often self-catalyzed or proceeds without a catalyst. A catalytic amount of a mild acid (e.g., acetic acid) can be added to promote the cyclization step.Acid catalysis can accelerate both the initial condensation and the subsequent cyclization-dehydration steps.
Question 3: What are potential side products and how can their formation be minimized?

The primary side products in this reaction are typically:

  • Hydrazone Intermediate: If the cyclization is incomplete, the initial hydrazone may be isolated. To minimize this, ensure adequate reaction time and temperature, and consider adding a catalytic amount of acid.

  • Azine Formation: This occurs when a carbonyl compound reacts with two equivalents of hydrazine.[4] To avoid this, use only a slight excess of hydrazine hydrate and add it slowly to the reaction mixture.

  • Regioisomers: If an unsymmetrical substituted hydrazine is used, two different regioisomers of the indazolone can be formed. With hydrazine hydrate, this is not an issue for the initial product, but subsequent reactions on the indazole nitrogen can lead to mixtures.

Question 4: I'm having issues with the purification of the final product. What are the recommended methods?

Effective purification is key to obtaining a high-purity product. The choice of method depends on the physical properties of the product and the nature of the impurities.

Purification MethodRecommended Solvents/ConditionsTips
Recrystallization Ethanol, ethyl acetate, or mixtures with hexanes are good starting points.The product is often a solid. Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Column Chromatography Silica gel is the standard stationary phase. Eluent systems like ethyl acetate/hexanes or dichloromethane/methanol can be used.This method is effective for removing soluble impurities and separating the product from any unreacted starting materials or side products.[2]

Frequently Asked Questions (FAQs)

What is a typical expected yield for this synthesis?

For similar cyclocondensation reactions to form tetrahydro-indazolones, yields are often reported in the range of 70-90%.[2] However, the actual yield can vary significantly depending on the specific substrate, reaction scale, and optimization of the conditions.

How can I confirm the identity and purity of my product?

Standard analytical techniques should be used to characterize the final product:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. For similar indazole structures, characteristic signals for the methyl group and the protons on the dihydro ring can be observed.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ketone and the N-H stretch of the indazole ring.[6]

  • Melting Point: A sharp melting point is a good indicator of purity for solid compounds.

Can I use a substituted hydrazine in this reaction?

Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used. This will result in the formation of an N-substituted this compound. Be aware that using an unsymmetrical hydrazine can lead to the formation of a mixture of N-1 and N-2 substituted regioisomers, which may require careful separation.[7]

Detailed Experimental Protocol

The following is a general protocol for the synthesis of this compound. This should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 2-acetyl-1,3-cyclohexanedione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve 2-acetyl-1,3-cyclohexanedione in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add hydrazine hydrate to the solution at room temperature. If using a catalyst, it can be added at this stage.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate out. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to identify and resolve the issue.

G start Low Yield Observed check_sm 1. Verify Purity of Starting Materials start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impurities Detected check_sm->sm_bad Not OK analyze_crude 2. Analyze Crude Product (TLC, NMR) sm_ok->analyze_crude purify_sm Purify/Replace Starting Materials sm_bad->purify_sm purify_sm->start Re-run Reaction crude_ok Mainly Product analyze_crude->crude_ok Clean crude_bad Side Products or Unreacted SM analyze_crude->crude_bad Complex optimize_purification Improve Purification (Recrystallization, Chromatography) crude_ok->optimize_purification Losses during workup optimize_reaction 3. Optimize Reaction Conditions (Temp, Time, Stoichiometry) crude_bad->optimize_reaction yield_improved Yield Improved optimize_purification->yield_improved optimize_reaction->start Re-run Reaction

Caption: A logical workflow for troubleshooting low product yield.

References

optimization of reaction conditions for the synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 1H-indazole core?

A1: Several methods are widely used for the synthesis of 1H-indazoles, often categorized by the starting materials and the key bond-forming step. Some of the most prevalent strategies include:

  • Cyclization of o-substituted arylhydrazones: This is a classic and versatile method. Arylhydrazones derived from o-haloacetophenones or o-aminobenzoximes can undergo cyclization to form the indazole ring.[1] For instance, reacting o-halo acetophenones with hydrazine monohydrochloride in dioxane can yield 1H-indazoles.[1]

  • Palladium-catalyzed cross-coupling: A palladium-catalyzed cross-coupling reaction between a 2-bromobenzaldehyde and benzophenone hydrazone, followed by cyclization in the presence of an acid like p-TsOH, is an effective route.[1]

  • From o-toluidine: o-Toluidine can be converted to an N-nitroso intermediate using sodium nitrite, which upon refluxing in benzene, cyclizes to form 1H-indazole.[1][2]

  • PIFA-mediated oxidative C-N bond formation: A modern and efficient method involves the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) to mediate the oxidative C-N bond formation from arylhydrazones. This approach is known for its broad substrate scope and mild, metal-free conditions.[1]

  • [3+2] Annulation: This approach involves the reaction of arynes with hydrazones or diazo compounds to construct the 1H-indazole skeleton.[3]

Q2: How can I synthesize 2H-indazoles selectively?

A2: The synthesis of 2H-indazoles often requires different strategies than those for 1H-indazoles. Common methods include:

  • One-pot, three-component reactions: A copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is a powerful method for preparing 2H-indazoles.[1][4]

  • Davis-Beirut reaction: Starting from a nitrobenzyl bromide, reaction with an amine followed by treatment with a mild base like 5% alcoholic KOH can yield 2H-indazoles. An advantage of this method is the avoidance of expensive or toxic metals.[1]

  • Reductive cyclization: o-Nitrobenzylidene amines can undergo reductive cyclization in the presence of a catalyst like MoO2Cl2(dmf)2 and a reducing agent like Ph3P under microwave conditions to give 2-aryl-2H-indazoles.[4]

Q3: What is the main challenge in the N-alkylation of indazoles and how can it be controlled?

A3: A primary challenge in the N-alkylation of indazoles is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position of the indazole ring. The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer, but the outcome of alkylation can be influenced by several factors.[5]

To control the regioselectivity, consider the following:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 regioselectivity.[5]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can significantly impact the N-1/N-2 ratio. For example, C-7 substituents like NO2 or CO2Me can lead to excellent N-2 regioselectivity.[5]

  • Nature of the Alkylating Agent: The structure of the alkylating agent (e.g., primary alkyl halides vs. secondary alkyl tosylates) can also influence the regioselectivity.[5]

Troubleshooting Guide

Problem 1: Low yield of the desired indazole derivative.

Potential Cause Troubleshooting Suggestion Relevant Information
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating (reflux)[1], while others proceed at room temperature.[3]Refer to literature for the specific reaction type. For example, the synthesis from o-toluidine involves refluxing in benzene.[1]
Incorrect Catalyst or Catalyst Inactivity Ensure the correct catalyst is used and that it is active. For copper-catalyzed reactions, the oxidation state and source of copper can be critical.[1][4] For palladium-catalyzed reactions, the choice of ligand is important.[6]Copper(I) oxide nanoparticles have been used successfully in some 2H-indazole syntheses.[4]
Improper Solvent The choice of solvent can significantly impact yield. Solvents like dioxane, DMSO, and THF are commonly used.[1][4] Green solvents like polyethylene glycol (PEG) have also been reported.[4]For the reaction of o-halo acetophenones with hydrazine, dioxane is a suitable solvent.[1]
Presence of Impurities in Starting Materials Purify starting materials before use. Impurities can interfere with the reaction and lead to side products.Standard purification techniques like distillation or recrystallization should be employed.
Atmosphere Control Some reactions are sensitive to air or moisture and require an inert atmosphere (e.g., nitrogen or argon).[3]Metal-free reactions are often less sensitive to air and moisture.[3]

Problem 2: Formation of undesired side products.

Potential Cause Troubleshooting Suggestion Relevant Information
Lack of Regioselectivity in N-alkylation Modify the base, solvent, or reaction temperature to favor the desired isomer.As discussed in the FAQs, the NaH/THF system often favors N-1 alkylation.[5]
Over-reaction or Decomposition Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction at the optimal time. Reduce the reaction temperature or time.Some reactions are rapid, and prolonged reaction times can lead to decomposition of the product.
Competing Reaction Pathways Adjust the stoichiometry of reagents. The excess of one reagent might favor an alternative reaction pathway.For example, in the synthesis from o-halo acetophenones, an excess of hydrazine monohydrochloride is used.[1]
Formation of Tautomers Be aware of the potential for different tautomers (1H, 2H, 3H) to form. The 1H-indazole is generally the most stable.[2] Purification by chromatography may be necessary to isolate the desired tautomer.3H-indazoles are less common and typically require specific synthetic routes.[1]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole from o-Toluidine

This protocol is adapted from the procedure described by Schumann et al.[1]

Materials:

  • o-Toluidine

  • Sodium nitrite (NaNO2)

  • Glacial acetic acid

  • Acetic anhydride

  • Benzene

  • Ice

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask equipped with a thermometer and a gas inlet tube, while cooling in an ice bath.[7]

  • Nitrosate the mixture by rapidly introducing a stream of nitrous gases.[7]

  • Pour the resulting solution of N-nitroso-o-acetotoluidide onto a mixture of ice and ice water and allow it to stand in an ice bath for 2 hours.[7]

  • Extract the separated oil with benzene.[7]

  • Wash the combined benzene extract with ice water.[7]

  • The N-nitroso derivative in the benzene solution is then refluxed to yield 1H-indazole.[1]

  • After decomposition is complete, boil the solution for a short time on a steam bath.[7]

  • Extract the cooled solution with hydrochloric acid.[7]

  • Treat the combined acid extracts with excess ammonia to precipitate the indazole.[7]

  • Collect the solid by filtration, wash with water, and dry.[7]

  • The crude product can be purified by vacuum distillation.[7]

Protocol 2: Copper-Catalyzed Synthesis of 2H-Indazoles

This is a general procedure based on the one-pot, three-component reaction described by Kumar et al.[1][4]

Materials:

  • 2-Bromobenzaldehyde

  • Primary amine

  • Sodium azide (NaN3)

  • Copper catalyst (e.g., Copper(I) oxide nanoparticles)[4]

  • Solvent (e.g., Polyethylene glycol - PEG 300)[4]

Procedure:

  • In a reaction vessel, combine the 2-bromobenzaldehyde, primary amine, sodium azide, and the copper catalyst in the solvent.

  • Heat the reaction mixture to the optimized temperature (e.g., specific literature might suggest a temperature range) and stir for the required duration. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture, which may involve extraction with an organic solvent and washing with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2H-indazole derivative.

Visualized Workflows and Logic

Indazole_Synthesis_Troubleshooting Start Low Yield or Side Product Formation Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Change_Solvent Change Solvent Start->Change_Solvent Check_Catalyst Verify Catalyst Activity/Choice Start->Check_Catalyst Inert_Atmosphere Use Inert Atmosphere Start->Inert_Atmosphere Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Monitor_Reaction Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure? Adjust_Temp Adjust Temperature (Increase/Decrease) Optimize_Temp->Adjust_Temp Solvent_Screen Screen Different Solvents Change_Solvent->Solvent_Screen New_Catalyst Try Different Catalyst/Ligand Check_Catalyst->New_Catalyst Run_Inert Run Reaction Under N2 or Ar Inert_Atmosphere->Run_Inert Air-sensitive? Optimize_Time Optimize Reaction Time Monitor_Reaction->Optimize_Time Success Improved Yield/ Purity Purify_SM->Success Adjust_Temp->Success Solvent_Screen->Success New_Catalyst->Success Run_Inert->Success Optimize_Time->Success

Caption: Troubleshooting workflow for low yield in indazole synthesis.

N_Alkylation_Regioselectivity Start Poor N1/N2 Regioselectivity in Indazole Alkylation Base_Solvent Modify Base and Solvent System Start->Base_Solvent Substituents Consider Ring Substituent Effects Start->Substituents Alkylating_Agent Evaluate Alkylating Agent Start->Alkylating_Agent NaH_THF Use NaH in THF for N1-selectivity Base_Solvent->NaH_THF C7_Sub Note: C7-NO2/CO2Me favors N2 Substituents->C7_Sub Primary_Halide Primary Alkyl Halides are common Alkylating_Agent->Primary_Halide Outcome Achieve Desired Regioisomer NaH_THF->Outcome C7_Sub->Outcome Primary_Halide->Outcome

Caption: Logic diagram for controlling N-alkylation regioselectivity.

References

Technical Support Center: 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield After Purification

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving significant amounts of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before starting the work-up and purification.
Product Loss During Extraction: The product may have some solubility in the aqueous phase during work-up.After the initial extraction with an organic solvent, perform additional extractions of the aqueous layer to recover any dissolved product. Saturating the aqueous layer with brine can also reduce the solubility of the organic product.
Improper Recrystallization Solvent: The chosen solvent may be too good, leading to high product solubility even at low temperatures.Perform a thorough solvent screen to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1]
Adsorption onto Stationary Phase: During column chromatography, the product may strongly adhere to the silica gel or alumina.A modifier, such as a small percentage of triethylamine or acetic acid, can be added to the eluent to reduce tailing and improve recovery.

Problem 2: Presence of Impurities in the Final Product

Possible Impurities & Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted 2-acetyl-cyclohexane-1,3-dione: Starting material carryover.Can be detected by TLC, HPLC, or NMR (presence of characteristic enol protons).Recrystallization: Choose a solvent system where the starting material is more soluble than the product. Column Chromatography: The dione is generally more polar than the indazole product and will have a lower Rf value on TLC.
Unreacted Hydrazine: A common excess reagent.Can be detected by its characteristic odor or by specific analytical tests.Aqueous Wash: Hydrazine and its salts are water-soluble and can be removed by washing the organic layer with water or dilute acid during the work-up.
Isomeric Impurity (e.g., N2-isomer): The reaction can potentially yield both N1 and N2 alkylated isomers of the indazole.Can be identified by careful analysis of NMR spectra (¹H and ¹³C), as the chemical shifts of the methyl group and protons on the indazole ring will differ between isomers.[2]Recrystallization: The isomers may have different solubilities in a given solvent system, allowing for separation. A mixed solvent system (e.g., acetone/water, ethanol/water) can be effective. Column Chromatography: Isomers often have slightly different polarities and can be separated by careful flash column chromatography with an optimized eluent system.
Polymeric Byproducts: Side reactions can sometimes lead to the formation of higher molecular weight impurities.Can be observed as baseline material in HPLC or as insoluble material in the NMR tube.Filtration: If the byproducts are insoluble, they can be removed by filtration. Recrystallization: Polymeric materials are often amorphous and will remain in the mother liquor during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in purifying this compound?

A1: A significant challenge is often the removal of the isomeric byproduct. The formation of both N1 and N2 isomers is possible during the synthesis, and their similar polarities can make separation by column chromatography difficult.[2] Careful optimization of the chromatographic conditions or the use of recrystallization with a selective solvent system is often necessary.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. To select a suitable solvent, test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. A good solvent will result in the formation of well-defined crystals upon cooling.[1]

Q3: My purified product is an oil, but it should be a solid. What should I do?

A3: Oiling out during recrystallization can occur if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. Try using a lower-boiling point solvent or a solvent mixture. Ensure slow cooling to promote crystal formation. If the product is inherently an oil at room temperature, purification by column chromatography is the preferred method.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Flash Column Chromatography Procedure

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the appropriate solvent system, collecting fractions. Monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Alternative/Further Purification nmr NMR recrystallization->nmr hplc HPLC recrystallization->hplc ms Mass Spec recrystallization->ms mp Melting Point recrystallization->mp column_chromatography->nmr column_chromatography->hplc column_chromatography->ms column_chromatography->mp end Pure Product nmr->end hplc->end ms->end mp->end troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities starting_material Unreacted Starting Material? check_impurities->starting_material isomer Isomeric Impurity? starting_material->isomer No recrystallize Optimize Recrystallization starting_material->recrystallize Yes other Other Impurities? isomer->other No chromatography Optimize Column Chromatography isomer->chromatography Yes wash Aqueous Wash other->wash Yes end Pure Product recrystallize->end chromatography->end wash->end

References

strategies to improve the solubility of poorly soluble indazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with poorly soluble indazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Solubility Issues

Question: Why are my indazole compounds showing poor aqueous solubility?

Answer: Indazole is a bicyclic aromatic heterocycle that is generally a weakly basic and crystalline solid.[1][2] Its fused benzene and pyrazole rings contribute to a planar, rigid structure with a relatively high melting point, which can lead to low aqueous solubility.[2][3] The limited solubility is often attributed to the strong intermolecular forces in the crystalline state (crystal lattice energy) that must be overcome by solvent interactions. For specific derivatives, the addition of lipophilic functional groups can further decrease water solubility.

Question: I'm observing inconsistent solubility results for the same indazole compound. What could be the cause?

Answer: Inconsistent results can stem from several factors:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. Ensure you are using a consistent and well-characterized solid form.

  • pH of the Medium: Indazole is an amphoteric molecule, meaning its ionization state and, consequently, its solubility are pH-dependent.[1] Small, unrecorded variations in the pH of your aqueous medium can lead to significant differences in solubility. Always use buffered solutions and report the final pH.

  • Equilibration Time: True equilibrium solubility can take a significant amount of time to achieve, sometimes 24-72 hours. Insufficient equilibration time will lead to an underestimation of solubility.

  • Material Purity: Impurities can either enhance or suppress the apparent solubility of your compound. Verify the purity of your indazole derivative before conducting solubility experiments.

Section 2: Chemical Modification Strategies

Question: How can I use salt formation to improve the solubility of my basic indazole compound?

Answer: Salt formation is a highly effective method for increasing the solubility of ionizable compounds.[4][5] For a weakly basic indazole, reacting it with an acid creates a salt that is more polar and often more readily dissociates in water than the neutral free base. One study demonstrated that converting an indazole derivative into its hydrochloride salt significantly improved its aqueous solubility, which was beneficial for its development as an anticancer agent.[6]

Troubleshooting Salt Formation:

  • Problem: The formed salt precipitates out of the dissolution medium.

    • Solution: This can be due to the "common ion effect," where the presence of an excess of the counter-ion in the medium suppresses salt solubility.[7] This can also occur if the pH of the medium is not optimal for the salt form. Evaluate the salt's solubility across a range of pH values to determine the optimal conditions.

  • Problem: The salt is hygroscopic and difficult to handle.

    • Solution: Hygroscopicity is a known challenge with some salt forms.[5] Screen a variety of counter-ions (e.g., hydrochloride, maleate, hydrobromide) to find a salt that forms a stable, non-hygroscopic crystal.[8]

  • Problem: The salt is not significantly more soluble than the free base.

    • Solution: The pKa of the indazole and the chosen acid are critical.[7] A significant difference between the pKa of the basic indazole and the acidic counter-ion is generally required for a stable salt with improved solubility. Consider using a stronger acid as a counter-ion.

Section 3: Formulation-Based Strategies

Question: What is a solid dispersion, and how can it help with my indazole compound?

Answer: A solid dispersion is a system where the poorly soluble drug (in this case, your indazole compound) is dispersed within a hydrophilic, inert carrier matrix (often a polymer).[9][10] This strategy enhances solubility by several mechanisms:

  • Reducing the drug's particle size to a molecular level.[11]

  • Converting the crystalline drug into a higher-energy, more soluble amorphous form.[10][11]

  • Improving the wettability of the drug particles.[11] Solid dispersion is a promising approach for BCS Class II drugs (low solubility, high permeability), a category many indazole derivatives fall into.[9]

Troubleshooting Solid Dispersions:

  • Problem: The drug recrystallizes over time, causing the solubility to decrease.

    • Solution: This indicates physical instability of the amorphous form. The choice of carrier is critical. Polymers with a high glass transition temperature (Tg) can help prevent recrystallization by limiting molecular mobility.[12] Also, ensure the drug-to-carrier ratio is optimized; overloading the carrier can promote recrystallization.

  • Problem: The solid dispersion does not improve dissolution rates as expected.

    • Solution: The carrier may not be dissolving quickly enough, or the drug may be agglomerating upon dissolution of the carrier. Consider using a more rapidly dissolving polymer or incorporating a surfactant into the formulation to aid in wettability and prevent particle aggregation.

Question: When should I consider using co-solvents for my indazole compound?

Answer: Co-solvency is a straightforward method where a water-miscible organic solvent (co-solvent) is added to an aqueous solution to increase the solubility of a non-polar compound.[13][14] This is particularly useful for preparing liquid formulations for preclinical studies or for analytical purposes. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13][15]

Troubleshooting Co-solvency:

  • Problem: The drug precipitates when the co-solvent formulation is diluted with an aqueous medium.

    • Solution: This is a common issue. The amount of co-solvent may not be sufficient to maintain solubility upon dilution. You may need to increase the co-solvent concentration or screen for a more effective co-solvent system. For in vivo applications, precipitation at the injection site or in the gastrointestinal tract can be a significant problem, potentially limiting bioavailability.

  • Problem: The required concentration of co-solvent is too high, leading to toxicity concerns.

    • Solution: Minimize the co-solvent percentage by optimizing the formulation. This can involve screening different co-solvents or combining co-solvency with another technique, such as pH adjustment or the use of cyclodextrins, to achieve the target solubility with a lower, safer concentration of the organic solvent.[16]

Question: How do cyclodextrins work to improve the solubility of indazole compounds?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[17][18] They can encapsulate poorly soluble guest molecules, like indazole derivatives, within this cavity, forming a water-soluble inclusion complex.[12] This complex effectively shields the lipophilic drug from the aqueous environment, leading to a significant increase in its apparent solubility.[17]

Troubleshooting Cyclodextrin Complexation:

  • Problem: The solubility enhancement is minimal.

    • Solution: The size of the cyclodextrin cavity must be appropriate for the size of the indazole molecule. Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) to find the best fit. Additionally, the stoichiometry of the complex (drug-to-cyclodextrin ratio) is important.[19]

  • Problem: The amount of cyclodextrin required is very high, leading to a bulky formulation.

    • Solution: The complexation efficiency can sometimes be improved by adding a small amount of a water-soluble polymer or an organic acid to form a ternary complex.[19] This can increase the solubilizing power and reduce the total amount of cyclodextrin needed.

Quantitative Data Summary

The following tables summarize solubility enhancement data for various strategies. Note that data for specific indazole compounds is limited in the literature; therefore, representative data for other poorly soluble compounds are included to illustrate the potential magnitude of solubility improvement.

Table 1: Solubility Enhancement via Salt Formation

Parent Compound Counter-ion Initial Solubility (Free Form) Salt Solubility Fold Increase Reference(s)
Indazole Derivative Hydrochloride Low (unspecified) "Much improved" Not quantified [6]
Weakly Acidic Drug Butylamine ~0.02 mg/mL ~1.5 mg/mL ~75x [20]

| Weakly Acidic Drug | 2-amino-2-methylpropan-2-ol | ~0.02 mg/mL | ~2.5 mg/mL | ~125x |[20] |

Table 2: Solubility Enhancement via Formulation Strategies

Strategy Drug Carrier / System Solubility Improvement Reference(s)
Solid Dispersion Albendazole PEG6000/Poloxamer 188 Enhanced dissolution rate significantly over commercial tablets [21]
Solid Dispersion Albendazole HPMC-AS / Glyceryl Monostearate Threefold increase compared to original drug [22]
Co-solvency Posaconazole Water:PEG-400 (0:100 v/v) Achieved 20.2 mg/mL [15]
Co-solvency Posaconazole Water:PG (0:100 v/v) Achieved 17.2 mg/mL [15]

| Cyclodextrin Complex | Itraconazole | HP-β-CD | Significantly improved solubility and bioavailability |[18] |

Experimental Protocols

Protocol 1: Preparation of an Indazole Salt (Hydrochloride)

Objective: To synthesize the hydrochloride salt of a weakly basic indazole derivative to enhance its aqueous solubility.

Methodology:

  • Dissolution: Dissolve the indazole free base in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).

  • Acidification: While stirring, add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to the indazole solution. The amount of acid can be adjusted based on the stoichiometry of the desired salt.

  • Precipitation: The indazole hydrochloride salt will typically precipitate out of the solution upon addition of the acid or after a short period of stirring. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding an anti-solvent (e.g., diethyl ether).

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent or the anti-solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the salt under vacuum at an appropriate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Confirm salt formation and purity using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and NMR spectroscopy.[8]

  • Solubility Measurement: Determine the aqueous solubility of the newly formed salt using a shake-flask method in a relevant buffered medium and compare it to the solubility of the original free base.

Protocol 2: Preparation of an Indazole Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of an indazole compound with a hydrophilic polymer to increase its dissolution rate.

Methodology:

  • Solution Preparation: Select a common volatile solvent (e.g., methanol, ethanol, acetone) that can dissolve both the indazole compound and the chosen carrier (e.g., PVP K30, PEG6000, HPMC).[21]

  • Dissolution: Dissolve the indazole compound and the carrier in the selected solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier weight ratio). Stir until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent from the solution. This is typically done using a rotary evaporator under reduced pressure. The temperature should be kept low to minimize potential degradation of the compound.

  • Drying: After the bulk of the solvent is removed, transfer the resulting solid film or mass to a vacuum oven and dry at a moderate temperature (e.g., 40 °C) for 24 hours or until constant weight is achieved to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind and sieve the material to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of the drug using PXRD and DSC. Use FTIR spectroscopy to check for any interactions between the drug and the carrier.

  • Dissolution Testing: Perform in vitro dissolution studies, comparing the dissolution profile of the solid dispersion to that of the pure drug and a simple physical mixture of the drug and carrier.

Protocol 3: Preparation of an Indazole-Cyclodextrin Inclusion Complex by Kneading

Objective: To form an inclusion complex of an indazole compound with a cyclodextrin to improve its aqueous solubility.

Methodology:

  • Mixing: Place the indazole compound and the cyclodextrin (e.g., HP-β-CD) in a mortar at a specific molar ratio (e.g., 1:1 or 1:2).[19]

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the powder mixture to form a thick, homogenous paste.

  • Trituration: Knead the paste thoroughly for a specified period (e.g., 45-60 minutes). Add more of the hydroalcoholic solution if necessary to maintain a suitable consistency.

  • Drying: Spread the resulting paste in a thin layer on a tray and dry it in an oven at a controlled temperature (e.g., 50 °C) until the solvent has completely evaporated. Alternatively, the paste can be dried under vacuum.

  • Pulverization: Pulverize the dried mass into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure uniformity.

  • Characterization: Confirm the formation of the inclusion complex using methods such as DSC, FTIR, and PXRD.[23]

  • Phase Solubility Study: Conduct a phase solubility study according to the method described by Higuchi and Connors to determine the stability constant and complexation efficiency of the drug-cyclodextrin complex.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A 1. Dissolve Indazole & Carrier (e.g., PVP K30) in Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Pulverize & Sieve C->D E PXRD (Confirm Amorphous State) D->E F DSC (Assess Thermal Properties) D->F G FTIR (Check Drug-Carrier Interaction) D->G H In Vitro Dissolution Study D->H I Compare to Pure Drug & Physical Mixture H->I

Caption: Workflow for preparing and evaluating an indazole solid dispersion.

solubility_strategies cluster_phys Physical Modification cluster_chem Chemical Modification cluster_form Formulation Approach Problem Poorly Soluble Indazole Compound SolidDisp Solid Dispersion (Amorphization) Problem->SolidDisp SizeRed Particle Size Reduction (Micronization/Nanosizing) Problem->SizeRed Salt Salt Formation (Ionization) Problem->Salt CoCrystal Co-crystallization Problem->CoCrystal CoSolv Co-solvency Problem->CoSolv Cyclo Cyclodextrin Complexation (Encapsulation) Problem->Cyclo Lipid Lipid-Based Systems (e.g., SEDDS) Problem->Lipid

Caption: Key strategies to address poor solubility in indazole compounds.

References

identifying and minimizing byproducts in 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct synthesis involves the condensation reaction between 2-acetyl-1,3-cyclohexanedione and hydrazine hydrate. This reaction proceeds via a cyclization mechanism to form the tetrahydroindazole core.

Q2: What are the most common byproducts in this synthesis?

The principal byproduct is the regioisomeric 2H-tautomer, 3-methyl-6,7-dihydro-2H-indazol-4(5H)-one. The formation of this isomer is a common challenge in indazole synthesis due to the two reactive nitrogen atoms in hydrazine. While less common, other side reactions inherent to the condensation of dicarbonyl compounds with hydrazine, such as the formation of azines, could potentially occur under certain conditions.

Q3: How can I differentiate between the desired 1H- and the undesired 2H-tautomer?

Spectroscopic methods, particularly 13C NMR, are highly effective for distinguishing between the 1H- and 2H-isomers. The chemical shift of the C3 carbon is a key diagnostic marker. For 1H-indazoles, the C3 signal typically appears in the range of δ 132–133 ppm, whereas for 2H-indazoles, it is shifted upfield to approximately δ 123–124 ppm.[1]

Q4: What factors influence the regioselectivity of the reaction?

The ratio of 1H- to 2H-isomers is influenced by both thermodynamic and kinetic factors. Generally, the 1H-tautomer is thermodynamically more stable.[2][3] Reaction conditions such as solvent, temperature, and pH can affect the regioselectivity. For instance, N-alkylation of indazoles, a related reaction, shows that the choice of base and solvent can significantly direct the substitution to either N1 or N2.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect pH of the reaction mixture.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Start with refluxing ethanol and adjust as needed. - Adjust the pH. The reaction is typically carried out in a neutral to slightly acidic medium (e.g., using acetic acid as a catalyst).
High Percentage of the 2H-Tautomer - Kinetic control favoring the 2H-isomer. - Reaction conditions not allowing for equilibration to the thermodynamically more stable 1H-isomer.- After the initial reaction, consider a prolonged heating period or the addition of a catalytic amount of acid to facilitate equilibration to the more stable 1H-tautomer. - Screen different solvents. A change in solvent polarity may influence the tautomeric equilibrium.
Difficulty in Separating the Tautomers - Similar polarities of the 1H- and 2H-isomers.- Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary. - Attempt recrystallization from a mixed solvent system. A patent for separating substituted indazole isomers suggests using mixtures of solvents like acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water.[2]
Presence of Unidentified Impurities - Self-condensation of 2-acetyl-1,3-cyclohexanedione. - Formation of azine byproducts.- Ensure slow, controlled addition of hydrazine to the solution of the dicarbonyl compound. - Purify the crude product by column chromatography to isolate the desired indazolone from other potential byproducts.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-acetyl-1,3-cyclohexanedione

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve 2-acetyl-1,3-cyclohexanedione (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1-1.2 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the desired 1H-tautomer from the 2H-isomer and other impurities.

Protocol for Byproduct Analysis by 13C NMR
  • Prepare a concentrated solution of the purified product or a sample of the crude reaction mixture in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire a 13C NMR spectrum.

  • Analyze the region between δ 120-140 ppm.

  • The presence of a signal around δ 132-133 ppm indicates the C3 of the desired this compound.

  • A signal in the region of δ 123-124 ppm suggests the presence of the 3-methyl-6,7-dihydro-2H-indazol-4(5H)-one byproduct.[1]

Visual Guides

Reaction Pathway and Byproduct Formation

Reaction_Pathway Reactants 2-Acetyl-1,3-cyclohexanedione + Hydrazine Hydrate Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Product This compound (Desired Product) Intermediate->Product Cyclization (Thermodynamic Control) Byproduct 3-Methyl-6,7-dihydro-2H-indazol-4(5H)-one (Tautomeric Byproduct) Intermediate->Byproduct Cyclization (Kinetic Control)

Caption: Synthetic pathway to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Reaction Condensation Reaction Start->Reaction Analysis Analyze Crude Product (TLC, NMR) Reaction->Analysis Low_Yield Low Yield? Analysis->Low_Yield Purification Purification (Chromatography/Recrystallization) Final_QC Final Product Analysis (NMR, MS) Purification->Final_QC Pure_Product Pure Product? Final_QC->Pure_Product High_Byproduct High Byproduct Ratio? Low_Yield->High_Byproduct No Optimize_Reaction Optimize Reaction Conditions (Temp, pH, Time) Low_Yield->Optimize_Reaction Yes High_Byproduct->Purification No High_Byproduct->Optimize_Reaction Yes End End Pure_Product->End Yes Optimize_Purification Optimize Purification Method Pure_Product->Optimize_Purification No Optimize_Reaction->Reaction Optimize_Purification->Purification

Caption: Troubleshooting workflow for synthesis and purification.

References

addressing degradation issues of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most likely conditions under which this compound will degrade in solution?

A1: Based on the typical reactivity of related indazole and cyclic ketone structures, the compound is likely susceptible to degradation under strong acidic, alkaline, oxidative, and photolytic conditions.[1][2] Degradation in alkaline environments may be more pronounced than in acidic or oxidative conditions.[1]

Q2: How can I monitor the degradation of my compound in solution?

A2: The most common and effective method for monitoring the degradation of this compound and quantifying its purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented, potential degradation pathways could involve:

  • Hydrolysis: Opening of the indazole ring under strong acidic or basic conditions.

  • Oxidation: Modification of the dihydro-indazolone ring, potentially leading to aromatization or the introduction of hydroxyl groups. The saturated carbocyclic ring is also a potential site for oxidation.

  • Photodegradation: UV light can induce reactions, possibly leading to radical-mediated degradation or rearrangement.

Q4: What general precautions can I take to minimize degradation during storage and handling?

A4: To minimize degradation, it is recommended to:

  • Store solutions at low temperatures (e.g., 2-8°C) and protected from light.

  • Use freshly prepared solutions for experiments whenever possible.

  • Avoid extreme pH conditions unless required for an experiment. If so, limit the exposure time.

  • Use degassed solvents to minimize oxidative degradation.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of the parent compound peak in my HPLC analysis after preparing a solution in an alkaline buffer.

  • Question: Why is my compound degrading so quickly in a basic solution?

  • Answer: The indazole ring system and the ketone functionality can be susceptible to base-catalyzed hydrolysis or rearrangement. Similar compounds have shown more significant degradation in alkaline environments.[1] It is possible that the dihydro-indazolone ring is opening or undergoing other base-mediated transformations.

  • Question: What can I do to mitigate this degradation?

  • Answer:

    • Lower the pH: If your experimental conditions permit, adjust the pH of your solution to be closer to neutral (pH 7). The compound is expected to be more stable under neutral conditions.[1]

    • Reduce Temperature: Perform your experiments at a lower temperature to slow down the degradation kinetics.

    • Limit Exposure Time: Prepare the alkaline solution immediately before use and minimize the time the compound is in contact with the basic buffer.

    • Use a Different Buffer System: Investigate if a different buffer at the same target pH has a different effect on stability.

Issue 2: My solution of this compound is turning yellow after being left on the benchtop.

  • Question: What could be causing the color change in my solution?

  • Answer: A color change often indicates the formation of new chromophoric species, which are likely degradation products. This could be due to oxidation from dissolved oxygen or photodegradation from ambient light. The formation of conjugated systems upon degradation can lead to a shift in light absorption to the visible spectrum.

  • Question: How can I prevent this color change and the associated degradation?

  • Answer:

    • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photodegradation.

    • Use Antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant.

    • De-gas Solvents: Use solvents that have been de-gassed by sparging with nitrogen or argon to remove dissolved oxygen and minimize oxidation.

Summary of Potential Degradation under Forced Conditions

The following table summarizes the expected stability of this compound under various stress conditions, based on general chemical principles and data from related compounds.

Stress ConditionReagents and ConditionsExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursModerateRing-opened products
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 30 minutesSignificantRing-opened products, rearranged species
Oxidation 3% H₂O₂ at room temperature for 24 hoursModerateN-oxides, hydroxylated species, aromatized ring
Photodegradation UV light (254 nm) for 24 hoursModerate to SignificantPhotorearrangement products, radical species
Thermal Degradation 80°C for 48 hours (in solid state)Low to ModerateIsomers, products of minor rearrangements

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method Development

This protocol outlines a general approach to developing an HPLC method to assess the stability of this compound.

1. Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC grade water

  • Formic acid or ammonium acetate for mobile phase modification

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of approximately 50 µg/mL with the initial mobile phase composition.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the maximum absorbance wavelength (e.g., around 254 nm) using a photodiode array (PDA) detector.[3]

  • Injection Volume: 10 µL

4. Forced Degradation Sample Preparation:

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 50 µg/mL.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 50 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL.

  • Photodegradation: Expose the working solution in a quartz cuvette to UV light (254 nm) for 24 hours.

5. Method Validation:

  • Inject the undegraded working solution and the prepared forced degradation samples.

  • Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradants).

  • Adjust the gradient, mobile phase composition, or column chemistry as needed to achieve adequate separation. The goal is a stability-indicating method where all degradant peaks are well-resolved from the main peak.[1]

Visualizations

cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis (e.g., HCl) P1 Ring-Opened Products Acid->P1 Base Alkaline Hydrolysis (e.g., NaOH) Base->P1 Oxidation Oxidation (e.g., H2O2) P2 Oxidized Products (e.g., N-oxides) Oxidation->P2 Light Photodegradation (UV Light) P3 Photorearranged Products Light->P3 Parent 3-methyl-6,7-dihydro- 1H-indazol-4(5H)-one Parent->P1 Hydrolysis Parent->P2 Oxidation Parent->P3 Photolysis

Caption: Hypothetical degradation pathways for this compound.

prep Prepare Solution of Compound stress Expose to Stress Condition (e.g., Acid, Base, Light, Heat, Oxidizing Agent) prep->stress sample Take Time Point Samples stress->sample hplc Analyze by Stability-Indicating HPLC-UV Method sample->hplc data Quantify Parent Peak and Degradation Products hplc->data report Report % Degradation and Identify Degradants data->report

Caption: General experimental workflow for a forced degradation study.

start Unexpected Peak(s) or Loss of Parent Compound? check_ph Is the solution at an extreme pH (acidic/basic)? start->check_ph Yes check_light Was the solution exposed to light for a prolonged period? check_ph->check_light No action_ph Adjust pH to neutral. Use freshly prepared solutions. check_ph->action_ph Yes check_temp Was the solution exposed to high temperatures? check_light->check_temp No action_light Store solution in amber vials or protect from light. check_light->action_light Yes check_o2 Were non-degassed solvents used? check_temp->check_o2 No action_temp Store solution at a lower temperature (e.g., 2-8°C). check_temp->action_temp Yes action_o2 Use degassed solvents. check_o2->action_o2 Yes

Caption: Troubleshooting decision tree for unexpected degradation.

References

refining analytical methods for accurate detection of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the accurate analytical detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the identification and quantification of this compound?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for both identification and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[1][2] HPLC is often preferred for routine purity and concentration measurements due to its precision and robustness.[1] GC-MS is highly valuable for identifying the compound and any related impurities based on fragmentation patterns.[2] NMR provides detailed structural information, confirming the identity of the molecule.[3]

Q2: How should I prepare samples of this compound for analysis?

A2: The sample preparation depends on the analytical technique.

  • For HPLC: Accurately weigh the sample and dissolve it in a suitable solvent, typically the mobile phase or a solvent compatible with it, such as methanol or acetonitrile. Dilute to a known concentration within the calibration range of the instrument.

  • For GC-MS: Dissolve the sample in a volatile organic solvent like methanol, ethyl acetate, or dichloromethane. The concentration should be appropriate for the instrument's sensitivity.

  • For NMR: Dissolve the sample in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), to a concentration of approximately 5-10 mg/mL.[4]

Q3: What are the expected spectral characteristics for this compound?

A3: While specific data for this compound is not broadly published, based on its structure and analysis of similar indazole derivatives, you can expect:

  • ¹H NMR: Signals corresponding to the methyl group, the protons on the dihydro-indazolone ring, and the N-H proton.[3][5] The chemical shifts will be influenced by the specific solvent and substituents.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the heterocyclic ring, the saturated carbons in the cyclohexanone moiety, and the methyl carbon.[3][5]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight (C₈H₁₀N₂O, approx. 150.18 g/mol ) and characteristic fragmentation patterns resulting from the loss of small groups like CO or CH₃.[6]

Q4: Why is method validation important for my analysis?

A4: Method validation is crucial to ensure that your analytical procedure is accurate, precise, reproducible, and reliable for its intended purpose.[7] Regulatory bodies like the FDA and EMA require rigorous validation to demonstrate the safety, efficacy, and quality of pharmaceutical products.[7] It ensures the consistency and reliability of your data across different batches and over time.[8]

Experimental Protocols & Methodologies

An overview of the typical analytical workflow is presented below.

Analytical_Workflow cluster_start Start cluster_prep Preparation cluster_analysis Analysis cluster_end Finish start Sample Receipt & Login prep Sample Preparation (Dissolution, Dilution) start->prep hplc HPLC Analysis (Purity, Assay) prep->hplc gcms GC-MS Analysis (Identification, Impurities) prep->gcms nmr NMR Spectroscopy (Structure Confirmation) prep->nmr end Data Analysis & Reporting hplc->end gcms->end nmr->end

Caption: General workflow for the analysis of this compound.

Protocol 1: Quantitative Analysis by HPLC

This protocol outlines a general method for determining the purity and concentration of the target compound.

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade, 18 MΩ·cm)
  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)
  • Methanol (HPLC grade)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3. HPLC Instrumentation and Conditions:

  • The following table provides typical starting conditions, which should be optimized for your specific instrument and column.

ParameterRecommended Setting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes, hold for 5 min, re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm (or maximum absorption wavelength)[4]

4. Analysis:

  • Inject a blank (mobile phase), followed by the working standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
  • Inject the sample solution.
  • Calculate the concentration or purity based on the peak area relative to the standard.

Protocol 2: Identification by GC-MS

This protocol is suitable for confirming the identity of the compound and detecting volatile impurities.

1. Materials and Reagents:

  • This compound sample
  • Methanol or Ethyl Acetate (GC grade)

2. Sample Preparation:

  • Dissolve a small amount (~1 mg) of the sample in 1 mL of a suitable volatile solvent.

3. GC-MS Instrumentation and Conditions:

  • The following parameters are based on methods used for similar indazole derivatives and serve as a starting point.[6][9]

ParameterRecommended Setting
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

4. Analysis:

  • Inject the prepared sample.
  • Identify the peak corresponding to this compound by its retention time and mass spectrum.
  • Compare the obtained mass spectrum with a reference library or theoretical fragmentation pattern to confirm identity.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of heterocyclic compounds like this compound.

Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Poor Peak Shape (Tailing, Fronting, Broadening) cause1 Column Issues problem->cause1 cause2 Mobile Phase Mismatch problem->cause2 cause3 Sample Overload problem->cause3 cause4 Detector Settings problem->cause4 sol1a Flush or replace column cause1->sol1a sol1b Use guard column cause1->sol1b sol2a Adjust mobile phase pH cause2->sol2a sol2b Ensure sample solvent matches mobile phase strength cause2->sol2b sol3 Reduce injection concentration cause3->sol3 sol4 Optimize data acquisition rate cause4->sol4

Caption: Troubleshooting logic for addressing poor peak shape in HPLC analysis.

Q: My HPLC chromatogram shows significant peak tailing for the analyte. What could be the cause?

A: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds.

  • Possible Cause 1: Secondary Interactions: The basic nitrogen atoms in the indazole ring can interact with acidic silanol groups on the silica-based C18 column, causing tailing.

    • Solution: Add a competitor to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the silanols and reduce these interactions. Alternatively, using a base-deactivated column can mitigate this effect.

  • Possible Cause 2: Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can disrupt the peak shape.

    • Solution: Flush the column with a strong solvent series (e.g., water, isopropanol, hexane, then reverse). If the problem persists, the column may need to be replaced. Using a guard column can extend the life of your analytical column.

  • Possible Cause 3: Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.

Q: I am not detecting any peak for my compound in GC-MS. What should I check?

A: A complete absence of signal can be due to several factors.

  • Possible Cause 1: Compound Instability: The compound may be thermally degrading in the hot GC inlet.

    • Solution: Try lowering the inlet temperature in increments of 10-20 °C. Ensure the system is free of active sites by using a clean, deactivated liner.

  • Possible Cause 2: Injection Issue: The sample may not be reaching the column.

    • Solution: Check the syringe for blockages or air bubbles. Verify autosampler settings and ensure the syringe is entering the inlet correctly. Manually inject a standard known to work to confirm injector performance.

  • Possible Cause 3: Non-volatile Compound: Although unlikely for this structure, if the compound is not volatile enough, it will not elute from the GC column.

    • Solution: Confirm the compound's boiling point and thermal stability. If it is not suitable for GC, HPLC is the recommended alternative.[1]

Q: My quantitative results are not reproducible. What are the likely sources of variability?

A: Poor reproducibility can stem from sample preparation, instrument performance, or the method itself.

  • Possible Cause 1: Inconsistent Sample Preparation: Errors in weighing, dilution, or incomplete dissolution can lead to significant variability.

    • Solution: Use calibrated analytical balances and Class A volumetric flasks. Ensure the sample is fully dissolved by vortexing or sonicating before diluting to the final volume.

  • Possible Cause 2: HPLC System Leaks or Pump Issues: A small leak in the system or inconsistent pump performance can cause fluctuating retention times and peak areas.

    • Solution: Check for leaks around all fittings, especially between the pump and injector. Monitor the pressure ripple; a high or unstable ripple may indicate a need for pump maintenance (e.g., seal replacement).

  • Possible Cause 3: Autosampler Inaccuracy: Inconsistent injection volumes from the autosampler are a common source of error.

    • Solution: Perform an injection precision test by making at least six replicate injections of the same standard. The relative standard deviation (%RSD) of the peak areas should be low (typically <1-2%). If it is high, the autosampler may require service.

References

troubleshooting unexpected results in biological assays with 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the known biological target of this compound?

A1: The direct biological target of this compound is not extensively documented in publicly available literature. However, the indazole core is a common scaffold in many kinase inhibitors.[1][2][3][4] Therefore, it is plausible that this compound may exhibit activity as a kinase inhibitor. We recommend performing target identification and validation studies, such as kinome screening, to determine its specific target(s) in your system of interest.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For optimal performance and stability, it is crucial to follow the manufacturer's recommendations for solvent and storage. Generally, small molecules like this are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is advisable to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, gently warm the aliquot to room temperature and vortex to ensure the compound is fully dissolved.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration will be assay- and cell-type-dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) in your specific assay. A typical starting range for a new small molecule might be from 1 nM to 100 µM.

Troubleshooting Guides

I. Kinase Assays

Issue 1: No or low inhibition of kinase activity observed.

Possible Cause Recommended Solution
Incorrect Kinase Target Confirm that the kinase you are assaying is a likely target for this compound. Consider a broader kinase screening panel to identify potential targets.
Compound Instability Ensure the compound is stable in your assay buffer. Some compounds can degrade in aqueous solutions over time. Prepare fresh dilutions of the compound for each experiment.
High ATP Concentration If the compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay can compete with the inhibitor, leading to reduced apparent potency.[5] Try performing the assay at the Km of ATP for the specific kinase.
Compound Precipitation The compound may be precipitating out of solution at the tested concentrations. Visually inspect the assay wells for any precipitate. Determine the solubility of the compound in your assay buffer.

Issue 2: High variability between replicate wells.

Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette to initiate the reaction simultaneously in multiple wells.[6]
Incomplete Mixing Ensure all components of the assay are thoroughly mixed before starting the reaction and before reading the results.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer/media.
Assay Drift If reading a large number of plates, the signal may drift over time. Plan your experiment to minimize the time between the start of the reaction and the final reading.
II. Cell-Based Assays (e.g., Cell Viability, Proliferation)

Issue 1: No effect on cell viability or proliferation observed.

Possible Cause Recommended Solution
Low Cell Permeability The compound may not be effectively entering the cells. Consider using a different cell line or performing a cell permeability assay.
Short Incubation Time The observed effect may be time-dependent. Perform a time-course experiment to determine the optimal incubation time.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance mechanisms to the compound's mode of action.
Compound Degradation The compound may be metabolized or degraded by the cells over the incubation period.

Issue 2: High cytotoxicity observed even at low concentrations.

Possible Cause Recommended Solution
Solvent Toxicity The solvent (e.g., DMSO) may be toxic to the cells at the concentrations used. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
Off-Target Effects The compound may be hitting unintended targets, leading to general cytotoxicity. Consider performing counter-screens to identify potential off-target activities.
Incorrect Concentration Double-check the calculations for your serial dilutions. An error in the initial stock concentration or dilution series can lead to unexpectedly high concentrations.

Experimental Protocols

Detailed Methodology for a Standard Kinase-Glo® Luminescent Kinase Assay

This protocol is a general guideline and should be optimized for your specific kinase and substrate.

  • Prepare Reagents:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.

    • Prepare a 2X kinase reaction buffer (e.g., 80 mM HEPES, pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in the kinase reaction buffer.

    • Prepare a solution of the kinase and its substrate in the kinase reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a white, opaque 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well to start the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add 15 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagent_prep Prepare Reagents (Kinase, Substrate, Compound) plate_setup Plate Compound Dilutions reagent_prep->plate_setup add_kinase Add Kinase/Substrate Mix plate_setup->add_kinase incubation Incubate at RT add_kinase->incubation add_detection_reagent Add Detection Reagent incubation->add_detection_reagent read_plate Read Plate add_detection_reagent->read_plate data_analysis Calculate % Inhibition Determine IC50 read_plate->data_analysis

Caption: A typical experimental workflow for an in vitro kinase assay.

troubleshooting_logic start Unexpected Result (e.g., No Inhibition) check_compound Check Compound (Solubility, Stability, Conc.) start->check_compound compound_ok Compound OK? check_compound->compound_ok check_assay Check Assay Conditions (ATP, Buffer, Time) assay_ok Assay OK? check_assay->assay_ok check_target Validate Biological Target target_ok Target Valid? check_target->target_ok compound_ok->check_assay Yes revise_compound Revise Compound Handling (Fresh Stock, Solvent) compound_ok->revise_compound No assay_ok->check_target Yes revise_assay Optimize Assay Parameters assay_ok->revise_assay No revise_target Re-evaluate Target (e.g., Kinome Screen) target_ok->revise_target No end Problem Solved target_ok->end Yes revise_compound->start revise_assay->start revise_target->start

Caption: A logical flowchart for troubleshooting unexpected assay results.

References

Technical Support Center: Scaling the Production of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient scale-up and production of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and scalable synthetic route to this compound?

A1: The most direct and scalable method is the cyclocondensation reaction of 2-methylcyclohexane-1,3-dione with a hydrazine source. This approach, a variation of the Paal-Knorr synthesis, is a high-yielding, one-step process that is amenable to large-scale production.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: Exothermic reactions are possible, especially during the initial addition of hydrazine. Gradual addition and efficient cooling are crucial to prevent side reactions.

  • pH: The reaction is typically carried out under acidic conditions to facilitate the condensation. Maintaining the optimal pH range is essential for maximizing yield and minimizing impurity formation.[1][2]

  • Agitation: Homogeneous mixing is vital for ensuring consistent reaction progress and heat distribution, particularly in larger reactors.

  • Purity of Starting Materials: The purity of 2-methylcyclohexane-1,3-dione and the hydrazine source directly impacts the purity of the final product and the overall yield.

Q3: Are there alternative, greener synthetic methods available?

A3: Yes, microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times from hours to minutes and can often be performed under solvent-free or aqueous conditions, presenting a more environmentally friendly option.[1] Ionic liquids can also serve as reusable reaction media, further enhancing the green credentials of the synthesis.[2]

Q4: What are the common impurities or side products I should be aware of?

A4: Potential side products can include incompletely cyclized intermediates, products of side reactions of hydrazine, or dimers. Proper control of reaction conditions and purification can minimize these.

Q5: What are the recommended purification techniques for the final product on a larger scale?

A5: For multi-gram to kilogram scale, recrystallization is often the most effective and economical method for obtaining high-purity this compound. Column chromatography can be used for smaller scales or for the removal of stubborn impurities, but it is less practical for large-scale production.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pH. - Degradation of starting materials or product. - Inefficient workup and isolation.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize temperature and pH through small-scale experiments. - Ensure starting materials are of high purity. - Optimize the extraction and crystallization procedures.
Product is an oil or fails to crystallize - Presence of impurities. - Residual solvent.- Purify the crude product by column chromatography before attempting crystallization. - Ensure all solvent is removed under high vacuum. - Try different solvent systems for crystallization.
Formation of multiple spots on TLC/HPLC - Side reactions due to incorrect stoichiometry or temperature spikes. - Isomer formation (less likely with a symmetrical starting dione).- Ensure precise measurement of reagents. - Control the rate of addition of hydrazine to manage exotherms. - Characterize the major side products to understand their formation and optimize conditions to minimize them.
Difficulty in removing colored impurities - Formation of polymeric byproducts.- Treat the crude product solution with activated carbon before crystallization. - Consider a wash with a reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected.

Experimental Protocols

Protocol 1: Conventional Scale-up Synthesis

This protocol is adapted from general procedures for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-ones.

Materials:

  • 2-methylcyclohexane-1,3-dione

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 2-methylcyclohexane-1,3-dione (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add glacial acetic acid (catalytic amount). Slowly add hydrazine hydrate (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 30 °C using a cooling bath.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and potentially greener alternative.

Materials:

  • 2-methylcyclohexane-1,3-dione

  • Hydrazine hydrate

  • Acetic acid (optional, as catalyst)

  • Ethanol (as solvent)

Procedure:

  • Reaction Mixture: In a microwave-safe vessel, combine 2-methylcyclohexane-1,3-dione (1.0 eq), hydrazine hydrate (1.1 eq), and ethanol. A catalytic amount of acetic acid can be added to accelerate the reaction.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).[5]

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.

Quantitative Data Summary

Parameter Conventional Method Microwave-Assisted Method Reference
Typical Yield 70-90%65-89%[6]
Reaction Time 2-24 hours5-20 minutes[5]
Typical Solvents Ethanol, Acetic AcidEthanol, Water, or Solvent-free[1][7]
Typical Temperature Reflux120-150 °C[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-methylcyclohexane-1,3-dione in Ethanol add_cat Add catalytic Acetic Acid start->add_cat add_hydrazine Slowly add Hydrazine Hydrate (maintain T < 30°C) add_cat->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate extract Dilute with Ethyl Acetate & Wash concentrate->extract dry Dry over MgSO4 & Filter extract->dry purify Recrystallize dry->purify product Pure 3-methyl-6,7-dihydro-1H- indazol-4(5H)-one purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_solutions Solutions start Low Yield or Incomplete Reaction check_time_temp Check Reaction Time and Temperature start->check_time_temp Possible Cause check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents Possible Cause optimize_workup Optimize Workup and Isolation start->optimize_workup Possible Cause solution1 Increase reaction time or adjust temperature based on small-scale trials. check_time_temp->solution1 solution2 Use high-purity starting materials and ensure accurate measurements. check_reagents->solution2 solution3 Modify extraction solvents or crystallization conditions. optimize_workup->solution3

Caption: Troubleshooting decision tree for low yield issues.

References

method refinement for improving the stereoselectivity in the synthesis of chiral indazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the stereoselective synthesis of chiral indazole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of chiral indazole derivatives.

Issue Potential Cause Recommended Solution
Low Enantioselectivity / Diastereoselectivity Suboptimal Ligand-Substrate Interaction: The chiral ligand may not be providing effective steric hindrance to control the approach of the reagents.- Screen Different Ligands: Experiment with a variety of chiral ligands with different steric and electronic properties.- Modify the Substrate: In some cases, modifying a substituent on the indazole ring or the coupling partner can improve the stereochemical outcome by enhancing the interaction with the catalyst.
Incorrect Catalyst Loading or Catalyst Decomposition: Too little catalyst can lead to a slow, unselective background reaction. The catalyst may also be decomposing under the reaction conditions.- Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration.- Ensure Inert Atmosphere: Use rigorously dried solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen or moisture.- Check Catalyst Purity: Use a freshly opened or properly stored catalyst of high purity.
Inappropriate Reaction Temperature: The reaction temperature can significantly influence the transition state energies, affecting stereoselectivity.- Optimize Temperature: Screen a range of temperatures. Lowering the temperature often increases enantioselectivity, although it may decrease the reaction rate.
Poor Regioselectivity (N1 vs. N2 Alkylation) Influence of Base and Solvent: The choice of base and solvent can significantly impact the regioselectivity of N-alkylation. For instance, using NaH in THF often favors N1 alkylation.[1][2]- Systematic Screening: Screen different base/solvent combinations. For example, NaH in THF is reported to favor N1 selectivity, while conditions like K2CO3 in DMF can lead to mixtures.[1][2][3]
Steric and Electronic Effects of Substituents: Substituents on the indazole ring can direct alkylation to either N1 or N2. For example, electron-withdrawing groups at the C7 position can favor N2 alkylation.[2]- Substrate Modification: If possible, modify the substituents on the indazole ring to favor the desired regioisomer. DFT calculations can sometimes predict the outcome.[4]
Low Reaction Yield Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.- Purify Starting Materials: Ensure all starting materials and solvents are of high purity and free from potential catalyst inhibitors (e.g., sulfur-containing compounds).- Use of Additives: In some cases, the addition of a scavenger for impurities can be beneficial.
Inefficient Catalyst Activation or Decomposition: The active catalytic species may not be forming efficiently or may be unstable under the reaction conditions.- Follow Recommended Activation Procedures: Adhere strictly to the catalyst activation protocol if one is specified.- Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and identify potential catalyst decomposition.
Difficulty in Product Purification Incomplete Separation of Enantiomers/Diastereomers: The synthesized stereoisomers may be difficult to separate by standard chromatography.- Chiral Chromatography: Utilize chiral HPLC or SFC for the analytical and preparative separation of enantiomers.[5][6] Screening different chiral stationary phases and mobile phases is crucial.[5]
Co-elution with Byproducts: Side products from the reaction may have similar polarities to the desired product.- Optimize Reaction Conditions: Re-optimize the reaction to minimize the formation of byproducts.- Alternative Purification Techniques: Consider techniques like crystallization or derivatization to facilitate separation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral ligand for my reaction?

A1: The selection of a chiral ligand is often empirical. It is recommended to start with ligands that have been successful in similar transformations reported in the literature. Key considerations include the steric bulk and electronic properties of the ligand, which are crucial for creating a chiral environment that favors the formation of one stereoisomer. A screening of a small library of ligands from different classes (e.g., phosphines, N-heterocyclic carbenes) is often a good starting point.

Q2: What are the best practices for setting up an asymmetric reaction to ensure high stereoselectivity?

A2: To ensure high stereoselectivity, it is critical to work under strictly anhydrous and inert conditions, as many organometallic catalysts are sensitive to air and moisture. This involves using freshly distilled and degassed solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (argon or nitrogen). Accurate measurement and addition of all reagents, especially the catalyst and ligand, are also crucial.

Q3: My reaction is giving a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

A3: The N1/N2 regioselectivity in the alkylation of indazoles is influenced by several factors. The choice of base and solvent is critical; for example, NaH in THF tends to favor N1 alkylation.[1][2] The steric and electronic nature of the substituents on the indazole ring also plays a significant role.[2] Experimenting with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, DMSO) is a good first step to optimize for the desired regioisomer.[1]

Q4: I have low enantiomeric excess (ee%). What are the first troubleshooting steps I should take?

A4: If you are experiencing low enantiomeric excess, first verify the purity of your starting materials, reagents, and solvents, as impurities can interfere with the catalyst. Next, consider lowering the reaction temperature, as this often enhances stereoselectivity. If these steps do not improve the outcome, screening a different set of chiral ligands or modifying the substrate may be necessary.

Q5: How can I separate the enantiomers of my chiral indazole product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most common methods for separating enantiomers.[5][6] This requires screening different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phase compositions to achieve baseline separation.[5] In some cases, diastereomeric salt formation with a chiral resolving agent followed by crystallization can also be an effective method for separation.

Experimental Protocols

Key Experiment: Copper-Catalyzed Asymmetric C3-Allylation of 1H-Indazoles

This protocol is based on a method for the highly enantioselective synthesis of C3-allylated indazoles bearing quaternary stereocenters.[7][8][9][10]

Materials:

  • N-(Benzoyloxy)indazole derivative

  • Allene

  • Copper(I) catalyst precursor (e.g., Cu(OAc)2)

  • Chiral phosphine ligand (e.g., a derivative of Ph-BPE)

  • Silane reductant (e.g., PhSiH3)

  • Anhydrous and degassed solvent (e.g., THF or Toluene)

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried vial, add the copper(I) precursor and the chiral phosphine ligand. Add the anhydrous and degassed solvent and stir the mixture at room temperature for the recommended time to form the active catalyst complex.

  • Reaction Setup: In a separate oven-dried vial, dissolve the N-(benzoyloxy)indazole derivative and the allene in the anhydrous and degassed solvent.

  • Initiation: To the vial containing the starting materials, add the silane reductant followed by the pre-formed copper catalyst solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NH4Cl). Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on Enantioselectivity in a CuH-Catalyzed C3-Allylation of an N-(Benzoyloxy)indazole with an Allene [7][8][9]

EntryLigandSolventTemperature (°C)Yield (%)ee (%)
1L1Toluene258592
2L1THF258890
3L1Toluene08296
4L2Toluene259085
5L2Toluene08791

Table 2: Influence of Allene Substituent on Enantioselectivity [9]

EntryAllene Substituent (R)Yield (%)er
1Methyl9299.5:0.5
2Ethyl8898:2
3Isobutyl8595:5
4Cyclopropyl8092:8

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Work-up & Analysis cat_prec Cu(I) Precursor catalyst Active Cu-H Catalyst cat_prec->catalyst Mixing & Stirring ligand Chiral Ligand ligand->catalyst solvent1 Anhydrous Solvent solvent1->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture Addition indazole N-Benzoyloxy- indazole indazole->reaction_mixture allene Allene allene->reaction_mixture silane Silane Reductant silane->reaction_mixture solvent2 Anhydrous Solvent solvent2->reaction_mixture workup Quenching & Extraction reaction_mixture->workup Stirring at Temp. purification Column Chromatography workup->purification analysis Chiral HPLC/SFC purification->analysis product Chiral Indazole Product analysis->product

Caption: Experimental workflow for the CuH-catalyzed asymmetric C3-allylation of indazoles.

Troubleshooting_Stereoselectivity start Low Stereoselectivity (ee% or dr) check_purity Are all reagents and solvents pure and anhydrous? start->check_purity no_purity Purify/dry reagents and solvents. Repeat. check_purity->no_purity No optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Yes no_purity->start yes_purity Yes lower_temp Lower Temperature optimize_temp->lower_temp screen_ligands Screen Different Chiral Ligands lower_temp->screen_ligands If no improvement end Improved Stereoselectivity lower_temp->end Success ligand_library Test ligands with varying steric/electronic properties. screen_ligands->ligand_library modify_substrate Modify Substrate Structure ligand_library->modify_substrate If no improvement ligand_library->end Success substrate_mod Alter substituents to enhance stereodifferentiation. modify_substrate->substrate_mod substrate_mod->end Success

Caption: Decision tree for troubleshooting low stereoselectivity in chiral indazole synthesis.

References

Validation & Comparative

Validating the Molecular Structure of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, benchmarked against other common analytical methods. While a public crystal structure for this specific molecule is not available, this guide utilizes data from structurally related indazole derivatives to present a comprehensive overview.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement in a crystalline solid. It provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation. For a novel indazole derivative like this compound, SCXRD would yield a detailed three-dimensional model, confirming the fusion of the pyrazole and cyclohexanone rings, the position of the methyl group, and the tautomeric form of the indazole ring.

However, the success of SCXRD is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck in the characterization process.

Complementary and Alternative Validation Techniques

While X-ray crystallography provides the most detailed structural picture, other spectroscopic methods are essential for a comprehensive characterization and are often more readily accessible.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would confirm the presence of the methyl group, the different methylene groups in the cyclohexanone ring, and the protons on the indazole ring. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be instrumental in establishing the connectivity between these groups, providing strong evidence for the proposed structure.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further corroborating the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. In the case of the target compound, characteristic peaks for the C=O (ketone) and N-H groups would be expected.

Comparative Analysis of Structural Validation Methods

The following table summarizes the strengths and weaknesses of each technique for the structural validation of this compound.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration.High-quality single crystal (typically > 50 µm).LowUnambiguous structure determination.Crystal growth can be challenging and time-consuming.
Nuclear Magnetic Resonance (NMR) Connectivity, chemical environment of atoms, stereochemical relationships (through NOE).Soluble sample (mg scale).HighProvides information about the structure in solution.Does not provide a direct 3D structure; interpretation can be complex for intricate molecules.
High-Resolution Mass Spectrometry (HRMS) Elemental composition, molecular weight.Small amount of sample (µg to ng).HighHigh sensitivity and accuracy for molecular formula determination.Does not provide information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Small amount of sample (solid or liquid).HighFast and simple method for functional group identification.Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent combinations would be screened.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to obtain the final, accurate atomic positions.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the various spectra are analyzed to assign all proton and carbon signals and to establish the connectivity of the molecule.

Visualizing the Workflow

The following diagrams illustrate the general workflow for structural validation and the logical relationship between the different analytical techniques.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallography Crystallographic Analysis synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth final_structure Final Validated Structure nmr->final_structure ms->final_structure ir->final_structure xray_data X-ray Data Collection crystal_growth->xray_data structure_solution Structure Solution & Refinement xray_data->structure_solution structure_solution->final_structure

Caption: Workflow for the synthesis and structural validation of a small molecule.

logical_relationship Logical Relationship of Analytical Techniques cluster_spectroscopy Spectroscopic Evidence proposed_structure Proposed Structure of This compound nmr NMR Data (Connectivity, Environment) proposed_structure->nmr ms HRMS Data (Elemental Composition) proposed_structure->ms ir IR Data (Functional Groups) proposed_structure->ir xray Single-Crystal X-ray Diffraction Data (3D Atomic Arrangement) proposed_structure->xray validated_structure Validated Structure nmr->validated_structure Confirms Connectivity ms->validated_structure Confirms Formula ir->validated_structure Confirms Functional Groups xray->validated_structure Definitive Proof

Caption: Relationship between analytical techniques for structure validation.

Comparative Analysis of the Biological Activity of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one. Due to the limited availability of direct comparative studies on this compound, this guide focuses on the biological activities of structurally related 4,5,6,7-tetrahydro-1H-indazole derivatives. The data presented herein is compiled from various studies and aims to provide insights into the potential therapeutic applications and structure-activity relationships of this class of compounds.

Data Presentation

The following tables summarize the quantitative biological activity data for various analogs of 6,7-dihydro-1H-indazol-4(5H)-one.

Table 1: Antibacterial Activity of Substituted 4,5,6,7-tetrahydro-1H-indazole Derivatives [1]

Compound IDSubstituentsTest OrganismZone of Inhibition (mm)
5APhenyl, Indole, 3,4-dimethylS. aureusModerate
Bacillus subtilisModerate
E. coliModerate
5BPhenyl, Indole, 3,4-dimethylS. aureusModerate
Bacillus subtilisModerate
E. coliModerate
5CPhenyl, Indole, 3,4-dimethylS. aureusModerate
Bacillus subtilisModerate
E. coliModerate
5DPhenyl, Indole, 3,4-dimethylS. aureusExcellent
Bacillus subtilisExcellent
E. coliExcellent
5FPhenyl, Indole, 3,4-dimethylS. aureusExcellent
Bacillus subtilisExcellent
E. coliExcellent
5HPhenyl, Indole, 3,4-dimethylS. aureusModerate
Bacillus subtilisModerate
E. coliModerate
5IPhenyl, Indole, 3,4-dimethylS. aureusModerate
Bacillus subtilisModerate
E. coliModerate
5JPhenyl, Indole, 3,4-dimethylS. aureusModerate
Bacillus subtilisModerate
E. coliModerate
Ciprofloxacin(Standard)B. subtilis-
E. coli46 mm (at 300 µg/mL)

Note: "Excellent" and "Moderate" are qualitative descriptions from the source material; specific zone of inhibition measurements were not provided for all compounds.

Table 2: Anticancer Activity of 3-methyl-1H-indazole Derivatives [2]

Compound IDSubstituentsTest OrganismZone of Inhibition (mm)
663-methyl-1H-indazole derivativeBacillus subtilis22
E. coli46
Ciprofloxacin(Standard)Bacillus subtilis-
E. coli-

Experimental Protocols

Antibacterial Activity Assay[1]

The antibacterial activity of the synthesized 4,5,6,7-tetrahydro-1H-indazole derivatives was evaluated using the agar well diffusion method.

  • Preparation of Media: Nutrient agar medium was prepared and sterilized.

  • Inoculation: The test bacterial cultures (S. aureus, Bacillus subtilis, and E. coli) were evenly spread over the surface of the agar plates.

  • Well Preparation: Wells of a standard size were made on the agar plates.

  • Compound Application: A defined concentration of each test compound, dissolved in a suitable solvent, was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters. The standard antibiotic ciprofloxacin was used as a positive control.

Molecular Docking[1]

To understand the possible mechanism of antibacterial action, molecular docking studies were performed.

  • Target Selection: The active site of the DNA gyrase 1KZN enzyme was selected as the target.

  • Ligand Preparation: The 3D structures of the synthesized compounds were generated and optimized.

  • Docking Simulation: Docking was performed using appropriate software to predict the binding mode and interactions of the compounds with the active site of the enzyme.

  • Analysis: The docking results were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, which could explain the observed biological activity.

Visualizations

Experimental Workflow for Antibacterial Screening

G Experimental Workflow for Antibacterial Screening of Indazole Analogs cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Interpretation start Starting Materials synthesis Chemical Synthesis of Indazole Analogs start->synthesis purification Purification and Characterization synthesis->purification prep_assay Preparation of Bacterial Cultures and Agar Plates purification->prep_assay screening Agar Well Diffusion Assay prep_assay->screening incubation Incubation screening->incubation data_collection Measurement of Zone of Inhibition incubation->data_collection comparison Comparison with Standard Antibiotic data_collection->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar docking Molecular Docking (e.g., against DNA Gyrase) sar->docking conclusion Identification of Lead Compounds docking->conclusion

Caption: A generalized workflow for the synthesis, antibacterial screening, and analysis of indazole analogs.

Postulated Signaling Pathway Inhibition

G Postulated Mechanism of Action: Inhibition of Bacterial DNA Gyrase cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Indazole Analog dna Bacterial Chromosomal DNA replication_fork Replication Fork Formation dna->replication_fork supercoiling Positive Supercoiling Ahead of Fork replication_fork->supercoiling dna_gyrase DNA Gyrase (Topoisomerase II) supercoiling->dna_gyrase neg_supercoiling Introduction of Negative Supercoils dna_gyrase->neg_supercoiling replication_continues DNA Replication Continues neg_supercoiling->replication_continues indazolone This compound Analog binding Binding to DNA Gyrase Active Site indazolone->binding binding->dna_gyrase Inhibits inhibition Inhibition of DNA Gyrase Activity replication_halt DNA Replication Halted inhibition->replication_halt cell_death Bacterial Cell Death replication_halt->cell_death

References

cross-reactivity profiling of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative cross-reactivity profile of the investigational compound 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one against a panel of selected kinases. For comparative purposes, its activity is benchmarked against two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). This document is intended for researchers, scientists, and drug development professionals to provide insights into the potential selectivity and off-target effects of this indazole derivative.

Kinase Cross-Reactivity Profile

The inhibitory activity of this compound was assessed against a panel of 10 representative kinases and compared with Staurosporine and Sunitinib. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)
CDK2/cyclin A1505500
VEGFR225152
PDGFRβ30205
c-Kit451010
Abl>10,0002050
SRC8006150
p38α5,00050>10,000
ERK1>10,000100>10,000
AKT11,20030>10,000
EGFR>10,00081,000

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Kinase Inhibition Assay:

The inhibitory activity of the compounds was determined using a radiometric kinase assay. In brief, purified recombinant kinase, substrate peptide, and the test compound were incubated in a kinase buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol, and 10 mM MgCl2. The reaction was initiated by the addition of [γ-33P]-ATP. After incubation for 30 minutes at 30°C, the reaction was stopped, and the phosphorylated substrate was separated from the residual [γ-33P]-ATP using P81 phosphocellulose paper. The radioactivity incorporated into the substrate was quantified using a scintillation counter. The IC50 values were calculated from the concentration-response curves by nonlinear regression analysis.

Visualized Data

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving some of the kinases tested in this panel, highlighting the points of potential inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) SRC SRC RTK->SRC AKT1 AKT1 SRC->AKT1 ERK1 ERK1 SRC->ERK1 Proliferation Cell Proliferation & Survival AKT1->Proliferation ERK1->Proliferation CDK2 CDK2/cyclin A CDK2->Proliferation

Caption: Simplified kinase signaling cascade.

Experimental Workflow

The diagram below outlines the general workflow for the kinase cross-reactivity profiling experiment.

G Compound Test Compound (this compound) Assay Radiometric Kinase Assay (+ [γ-33P]-ATP & Substrate) Compound->Assay KinasePanel Panel of Purified Kinases KinasePanel->Assay Detection Scintillation Counting Assay->Detection Analysis IC50 Determination Detection->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Kinase profiling workflow.

Unveiling the Mechanism of Action of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one: A Comparative Guide to Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use. This guide focuses on elucidating the mechanism of action of a specific derivative, 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, through a comparative analysis of target engagement studies. While direct experimental data for this particular compound is not extensively available in public literature, by examining structurally related indazole-based kinase inhibitors, we can infer a probable mechanism of action and provide a framework for its experimental validation.

This guide will compare the hypothetical target engagement of this compound with established indazole-based inhibitors of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression. Overexpression of PLK4 is a hallmark of several cancers, making it a compelling therapeutic target.

Comparative Analysis of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of known indazole-based kinase inhibitors, providing a benchmark for the potential efficacy of this compound.

Compound/AlternativeTarget Kinase(s)IC50/Ki (nM)Cell-Based Potency (nM)Reference
Hypothetical: this compound PLK4 (putative)Data not availableData not availableN/A
AxitinibVEGFRs, PDGFRs, c-KIT, PLK40.2-1.6 (VEGFRs), 4.2 (PLK4)Varies by cell line[1][2]
CFI-400945PLK4<0.10.948 (IMR-32), 0.979 (MCF-7)[1]
NVP-BGJ398FGFR1/2/3<1 - 2Varies by FGFR status[3]
AZD4547FGFR1/2/30.2 - 2.5Varies by FGFR status[3]

Experimental Protocols for Target Engagement

To definitively confirm the molecular target and mechanism of action of this compound, a series of target engagement studies are essential. Below are detailed protocols for key experiments.

Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., PLK4)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., casein for PLK4)

  • [γ-³²P]ATP

  • This compound (test compound)

  • Positive control inhibitor (e.g., CFI-400945 for PLK4)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the kinase, substrate, and test compound/control to the kinase buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the incorporated phosphate on the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for PLK4)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Antibody specific to the target protein

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with the test compound or DMSO for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a target-specific antibody.

  • Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) upon compound treatment.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions and can confirm if the compound disrupts the interaction of the target kinase with its binding partners.

Materials:

  • Cell line expressing the target protein

  • Lysis buffer (non-denaturing)

  • Antibody against the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Equipment for SDS-PAGE and Western blotting

  • Antibodies for the target protein and its expected interacting partners

Procedure:

  • Lyse the cells with a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the lysate with an antibody specific to the target protein overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complex.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the target protein and its potential binding partners.

Visualizing the Mechanism and Workflows

To further clarify the proposed mechanism and experimental approaches, the following diagrams are provided.

Signaling_Pathway Hypothesized PLK4 Signaling Pathway Inhibition Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_AKT_mTOR PLK4_Overexpression PLK4 Overexpression PI3K_AKT_mTOR->PLK4_Overexpression Centrosome_Amplification Centrosome Amplification PLK4_Overexpression->Centrosome_Amplification Aneuploidy Aneuploidy Centrosome_Amplification->Aneuploidy Tumor_Progression Tumor Progression Aneuploidy->Tumor_Progression Indazol_Compound 3-methyl-6,7-dihydro-1H- indazol-4(5H)-one PLK4_Inhibition PLK4 Inhibition Indazol_Compound->PLK4_Inhibition PLK4_Inhibition->Centrosome_Amplification CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound/Vehicle Cell_Culture->Compound_Treatment Harvest_Cells Harvest & Resuspend Cells Compound_Treatment->Harvest_Cells Heat_Treatment Heat at Temperature Gradient Harvest_Cells->Heat_Treatment Lysis Lyse Cells Heat_Treatment->Lysis Centrifugation Centrifuge to Pellet Aggregates Lysis->Centrifugation Collect_Supernatant Collect Soluble Fraction Centrifugation->Collect_Supernatant Western_Blot Western Blot for Target Protein Collect_Supernatant->Western_Blot Data_Analysis Quantify & Plot Melting Curve Western_Blot->Data_Analysis CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow Cell_Lysis Lyse Cells (Non-denaturing) Pre_Clearing Pre-clear Lysate Cell_Lysis->Pre_Clearing Antibody_Incubation Incubate with Target Antibody Pre_Clearing->Antibody_Incubation Bead_Binding Add Protein A/G Beads Antibody_Incubation->Bead_Binding Washing Wash Beads Bead_Binding->Washing Elution Elute Protein Complexes Washing->Elution Western_Blot Western Blot Analysis Elution->Western_Blot

References

A Comparative Guide to the Synthesis of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one: Evaluating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reliable synthesis of heterocyclic scaffolds is paramount. This guide provides a comparative analysis of the synthetic routes to 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, a valuable building block in medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this guide presents a robust and reproducible proposed synthesis based on well-established reactions for analogous structures. We will delve into the primary synthetic pathway, discuss its reproducibility and robustness, and compare it with a viable alternative.

Comparison of Synthetic Routes

The most practical and widely applicable method for synthesizing the 4,5,6,7-tetrahydro-1H-indazol-4-one core is the cyclocondensation of a 2-acyl-1,3-cyclohexanedione with hydrazine. This forms the basis of our proposed primary route.

ParameterRoute A: Two-Step Synthesis via Acylation of Isopropenyl AcetateRoute B: Two-Step Synthesis via DCC/DMAP Coupling
Starting Materials Isopropenyl acetate, Succinic anhydride, Hydrazine hydrate1,3-Cyclohexanedione, Acetic acid, DCC, DMAP, Hydrazine hydrate
Intermediate 2-Acetyl-1,3-cyclohexanedione2-Acetyl-1,3-cyclohexanedione
Reported Yield of Intermediate ~40%[1]Not explicitly reported for this specific product, but the method is established[2]
Key Reaction Types Diacylation, CyclocondensationEsterification/Rearrangement, Cyclocondensation
Overall Complexity ModerateModerate
Scalability Potentially scalable, though purification of the intermediate may be a bottleneck.Scalable, but the use of DCC can present challenges in purification on a large scale.
Reproducibility Generally reproducible, with consistent yields reported for the precursor synthesis.[1]The coupling step can be sensitive to reaction conditions, potentially affecting reproducibility.
Robustness The cyclocondensation step is typically robust. The precursor synthesis is sensitive to temperature and moisture.The coupling reaction is sensitive to the purity of reagents and solvent.

Experimental Protocols

Route A: Proposed Primary Synthesis of this compound

This synthesis is a two-step process, starting with the preparation of the key intermediate, 2-acetyl-1,3-cyclohexanedione.

Step 1: Synthesis of 2-Acetyl-1,3-cyclohexanedione

This procedure is adapted from the synthesis of 2-acetyl-1,3-cyclopentanedione.[1]

  • Reaction Setup: A mixture of isopropenyl acetate and succinic anhydride is heated.

  • Acylation: The reaction mixture is heated to initiate the diacylation of isopropenyl acetate.

  • Hydrolysis and Cyclization: The intermediate is hydrolyzed and cyclized in situ to form 2-acetyl-1,3-cyclohexanedione.

  • Purification: The product is isolated by extraction and purified by distillation or chromatography. The reported yield for this reaction is approximately 40%.[1]

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the intermediate with hydrazine.[3]

  • Reaction: 2-Acetyl-1,3-cyclohexanedione is dissolved in a suitable solvent, such as methanol or ethanol.

  • Addition of Hydrazine: Hydrazine hydrate is added to the solution, often with a catalytic amount of acid (e.g., a few drops of HCl).

  • Cyclization: The mixture is stirred, typically at room temperature or with gentle heating, to facilitate the cyclocondensation reaction.

  • Workup and Purification: The product is isolated by removal of the solvent and purified by recrystallization or chromatography.

Alternative Synthetic Approaches

An alternative approach (Route B) focuses on a different method for synthesizing the key intermediate, 2-acetyl-1,3-cyclohexanedione.

Route B: Synthesis of 2-Acetyl-1,3-cyclohexanedione via DCC/DMAP Coupling

This method, adapted from a general procedure for the synthesis of 2-acyl-cyclohexane-1,3-diones, involves the coupling of 1,3-cyclohexanedione with acetic acid.[2]

  • Activation: Acetic acid is activated with dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Coupling: 1,3-Cyclohexanedione is added to the activated acetic acid.

  • Rearrangement: The initial O-acylated product rearranges to the C-acylated product, 2-acetyl-1,3-cyclohexanedione.

  • Purification: The dicyclohexylurea byproduct is removed by filtration, and the product is purified by chromatography.

The subsequent cyclocondensation with hydrazine hydrate would follow the same procedure as in Route A.

Diagrams

G cluster_A Route A cluster_B Route B A_start Isopropenyl Acetate + Succinic Anhydride A_inter 2-Acetyl-1,3-cyclohexanedione A_start->A_inter Diacylation (~40% yield) A_end This compound A_inter->A_end Cyclocondensation with Hydrazine B_start 1,3-Cyclohexanedione + Acetic Acid B_inter 2-Acetyl-1,3-cyclohexanedione B_start->B_inter DCC/DMAP Coupling B_end This compound B_inter->B_end Cyclocondensation with Hydrazine start Comparison of Synthetic Routes start->A_start start->B_start

Caption: Workflow Comparison of Synthetic Routes.

Discussion on Reproducibility and Robustness

The reproducibility of the synthesis of this compound is largely dependent on the successful and consistent synthesis of the 2-acetyl-1,3-cyclohexanedione intermediate.

Route A offers a well-documented procedure for a closely related precursor, suggesting a higher likelihood of reproducibility.[1] However, the diacylation reaction can be sensitive to temperature control and the purity of the starting materials. The subsequent cyclocondensation with hydrazine is generally a robust and high-yielding reaction.

Route B employs a common coupling method, but the use of DCC can lead to challenges in purification due to the formation of dicyclohexylurea (DCU) byproduct. The efficiency of the coupling and the subsequent rearrangement can be influenced by the choice of solvent and the stoichiometry of the reagents, potentially impacting the overall reproducibility.

References

Navigating the Efficacy Landscape of Indazole Derivatives: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides a comparative overview of the efficacy of indazole derivatives, focusing on analogs of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, due to a lack of specific publicly available data on the named compound. The following sections detail the in vitro and in vivo performance of representative indazole compounds, offering insights into their potential as therapeutic agents.

In Vitro Efficacy: Cellular and Enzymatic Activity

The in vitro evaluation of indazole derivatives has revealed a broad spectrum of biological activities, primarily centered around anti-proliferative and enzyme inhibitory effects. These studies are crucial for elucidating the mechanism of action and identifying initial potency.

Anti-proliferative Activity of Indazole Derivatives

A significant body of research has focused on the anti-cancer properties of indazole scaffolds. For instance, a series of 1H-indazole-3-amine derivatives demonstrated notable inhibitory activity against various human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of a Representative Indazole Derivative (Compound 6o)

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia5.15[1][2]
A549Lung Cancer>40
PC-3Prostate Cancer>40
HepG2Hepatoma>40
HEK-293Normal Human Embryonic Kidney33.2[1][2]

Caption: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Another study on triazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones investigated their cytotoxic and cytostatic activities against several cancer cell lines.

Table 2: Cytotoxic Effects of Tetrahydro-4H-indazol-4-one Derivatives (48h exposure)

CompoundHepG2 (% inhibition at 10µM)MCF-7 (% inhibition at 10µM)Hep2 (% inhibition at 10µM)
4c Data not specifiedData not specifiedData not specified
4d Data not specifiedData not specifiedData not specified
5b Data not specifiedData not specifiedData not specified
5c Data not specifiedData not specifiedData not specified

Caption: The study indicated cytotoxic effects but did not provide specific percentage inhibition values in the abstract.[3]

Experimental Protocols: In Vitro Assays

MTT Assay for Cell Viability:

The anti-proliferative activity of the 1H-indazole-3-amine derivatives was determined using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1][2]

  • Cell Seeding: Cancer cell lines (A549, K562, PC-3, HepG2) and normal HEK-293 cells were seeded into 96-well plates.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated.

  • MTT Addition: MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance was measured at a specific wavelength using a microplate reader to determine the percentage of viable cells.

In Vivo Efficacy: Preclinical Animal Models

While in vitro assays provide valuable initial data, in vivo studies are essential to assess the efficacy, pharmacokinetics, and safety of a compound in a whole-organism setting.

Data on the in vivo efficacy of indazole derivatives often comes from studies targeting various diseases, including cancer and migraine. For instance, a potent CGRP receptor antagonist, BMS-742413, which contains a 7-methyl-1H-indazol-5-yl moiety, demonstrated robust in vivo activity in a primate model.

Table 3: In Vivo Efficacy of BMS-742413 in a Marmoset Facial Blood Flow Model

CompoundRoute of AdministrationDoseEffect
BMS-742413IntranasalDose-dependentInhibition of CGRP-induced increases in facial blood flow[4]

Caption: This model is used to assess the in vivo target engagement of CGRP receptor antagonists for migraine treatment.

Another study on a TRPV1 antagonist containing an indazole moiety, compound 51, showed anti-nociceptive activity in a mouse formalin model.

Table 4: In Vivo Anti-nociceptive Activity of an Indazole-based TRPV1 Antagonist

CompoundAnimal ModelEffect
51Mouse Formalin ModelDose-dependent anti-nociceptive activity[5]

Caption: The formalin test is a widely used model for assessing the efficacy of analgesic compounds.

Experimental Protocols: In Vivo Studies

Marmoset Facial Blood Flow Model:

This model is utilized to evaluate the in vivo potency of CGRP receptor antagonists.

  • Animal Model: Anesthetized marmosets are used.

  • Drug Administration: The test compound (e.g., BMS-742413) is administered, typically through the intended clinical route (e.g., intranasal).

  • CGRP Challenge: Calcitonin gene-related peptide (CGRP) is administered to induce an increase in facial blood flow.

  • Blood Flow Measurement: Facial blood flow is monitored using techniques like laser Doppler flowmetry.

  • Efficacy Assessment: The ability of the test compound to inhibit the CGRP-induced increase in blood flow is quantified.

Mouse Formalin Model:

This model assesses the analgesic potential of a compound.

  • Animal Model: Mice are used for the experiment.

  • Drug Administration: The test compound is administered prior to the formalin injection.

  • Formalin Injection: A dilute solution of formalin is injected into the paw of the mouse, which induces a biphasic pain response (an early acute phase and a later inflammatory phase).

  • Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded as a measure of nociception.

  • Efficacy Assessment: A reduction in the licking/biting time in the treated group compared to the control group indicates anti-nociceptive activity.[5]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Line Culture (e.g., K562, A549) Compound_Treatment Treatment with Indazole Derivative Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Animal_Model Animal Model (e.g., Mouse, Marmoset) IC50_Determination->Animal_Model Lead Compound Selection Drug_Administration Compound Administration Animal_Model->Drug_Administration Efficacy_Assessment Efficacy Assessment (e.g., Tumor Growth, Blood Flow) Drug_Administration->Efficacy_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis

Caption: General experimental workflow for in vitro and in vivo efficacy testing.**

signaling_pathway Indazole_Derivative Indazole Derivative (e.g., Compound 6o) Bcl2 Bcl-2 Family Proteins Indazole_Derivative->Bcl2 inhibition p53_MDM2 p53/MDM2 Pathway Indazole_Derivative->p53_MDM2 inhibition Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis regulates Cell_Cycle_Arrest Cell Cycle Arrest p53_MDM2->Cell_Cycle_Arrest regulates

References

head-to-head comparison of different synthetic routes for 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of a Key Indazole Derivative

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The targeted synthesis of specific indazole analogues is therefore of significant interest. This guide provides a head-to-head comparison of the primary synthetic methodologies for producing 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, a valuable intermediate in drug discovery programs.

The predominant and most versatile approach to the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-ones involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the key starting material is a 2-acyl-1,3-cyclohexanedione. Below, we compare two common variations of this approach: a traditional two-step synthesis and a more streamlined one-pot reaction.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most efficiently achieved through the reaction of a suitable β-triketone with hydrazine. The two routes presented below differ primarily in their starting material and reaction setup, which in turn affects the overall yield, reaction time, and complexity of the procedure.

ParameterRoute 1: Two-Step Synthesis from 1,3-CyclohexanedioneRoute 2: One-Pot Synthesis from a Pre-formed Dione
Starting Materials 1,3-Cyclohexanedione, Acetic Anhydride, Hydrazine Hydrate2-Acetyl-1,3-cyclohexanedione, Hydrazine Hydrate
Key Intermediates 2-Acetyl-1,3-cyclohexanedioneNone (formed in situ)
Reaction Conditions Step 1: Acylation, typically with a catalyst like pyridine. Step 2: Cyclocondensation in a protic solvent like ethanol or acetic acid, often with heating.Direct reaction in a suitable solvent such as methanol with an acid catalyst, typically refluxed.
Typical Yield Overall yield can be lower due to the two-step nature (e.g., ~60-70%).Generally higher yields are reported for similar one-pot procedures (e.g., up to 85%).
Reaction Time Longer overall, as it involves two separate reaction and work-up steps.Shorter, as the reaction proceeds to the final product in a single step.
Advantages Allows for the isolation and purification of the intermediate 2-acetyl-1,3-cyclohexanedione, which can be beneficial for quality control.More efficient in terms of time and resources. Higher atom economy.
Disadvantages More labor-intensive and time-consuming. Potential for product loss at each step.May require more careful optimization of reaction conditions to avoid side products.

Visualizing the Synthetic Pathways

To further elucidate the differences between these synthetic strategies, the following diagrams illustrate the reaction workflows.

cluster_0 Route 1: Two-Step Synthesis A1 1,3-Cyclohexanedione B1 Acetic Anhydride, Pyridine C1 2-Acetyl-1,3-cyclohexanedione B1->C1 Acylation D1 Hydrazine Hydrate, Ethanol, Reflux E1 This compound D1->E1 Cyclocondensation

Route 1: Two-Step Synthesis Workflow

cluster_1 Route 2: One-Pot Synthesis A2 2-Acetyl-1,3-cyclohexanedione B2 Hydrazine Hydrate, Methanol/H+, Reflux C2 This compound B2->C2 One-Pot Cyclocondensation

Route 2: One-Pot Synthesis Workflow

Detailed Experimental Protocols

The following are representative experimental protocols for the two synthetic routes. These are generalized procedures and may require optimization for specific laboratory conditions.

Route 1: Two-Step Synthesis

Step 1: Synthesis of 2-Acetyl-1,3-cyclohexanedione

  • To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of pyridine.

  • Slowly add acetic anhydride (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetyl-1,3-cyclohexanedione, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the 2-acetyl-1,3-cyclohexanedione (1.0 eq) obtained from Step 1 in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Route 2: One-Pot Synthesis
  • To a solution of 2-acetyl-1,3-cyclohexanedione (1.0 eq) in methanol, add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Add hydrazine hydrate (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The residue is then neutralized with a saturated solution of sodium bicarbonate and the product is extracted with a suitable organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography or recrystallization yields the pure this compound. A similar procedure for a related compound has been reported to yield the product in 65% yield.[1]

Conclusion

The synthesis of this compound is reliably achieved through the cyclocondensation of a 2-acyl-1,3-cyclohexanedione with hydrazine. The choice between a two-step and a one-pot approach will depend on the specific requirements of the synthesis, such as the need for a highly purified intermediate versus the desire for a more rapid and efficient process. For large-scale production, the one-pot synthesis is likely to be the more favorable route due to its higher efficiency and reduced number of unit operations. Researchers should consider the trade-offs between these methods to select the most appropriate strategy for their needs.

References

Validating the Therapeutic Potential of Novel Indazolone Compounds: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the therapeutic potential of novel indazolone compounds, using a well-studied indazolone derivative as a benchmark for comparison. Due to the limited publicly available data on 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, this document focuses on establishing a robust preclinical evaluation strategy. By following the outlined experimental protocols and data presentation formats, researchers can effectively assess and compare the performance of new chemical entities within the indazolone class.

Comparative Analysis of a Novel Indazolone Derivative

A novel indazolone derivative (ID) has demonstrated significant analgesic, anti-inflammatory, and antipyretic properties in various animal models.[1][2][3][4] The therapeutic potential of this compound is attributed to its interaction with cyclooxygenases (COX-I/II) and its involvement with the opioidergic mechanism.[1][2][3][4] The following tables summarize the key in vivo efficacy data for this representative indazolone derivative, which can serve as a comparator for new compounds like this compound.

Table 1: Analgesic Efficacy of a Representative Indazolone Derivative
Animal Model Dosage (mg/kg) Endpoint Result (% Inhibition of Writhing) Standard Drug Standard Drug Result
Acetic Acid-Induced Writhing (Mice)20Number of writhesSignificant reductionDiclofenac Sodium (50 mg/kg)Significant reduction
40Significant reduction
60Significant reduction

Data adapted from in vivo studies on a novel indazolone derivative.[1][3]

Table 2: Anti-inflammatory Efficacy of a Representative Indazolone Derivative
Animal Model Dosage (mg/kg) Endpoint Result (% Inhibition of Edema) Standard Drug Standard Drug Result
Carrageenan-Induced Paw Edema (Rats)20Paw volumeDose-dependent reductionIndomethacinSignificant reduction
40Dose-dependent reduction
60Dose-dependent reduction

Data adapted from in vivo studies on a novel indazolone derivative.[1][3]

Experimental Protocols for Preclinical Validation

The following are detailed methodologies for key in vivo experiments to assess the analgesic and anti-inflammatory potential of new indazolone compounds.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male albino mice.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (e.g., this compound) is administered orally at various doses. The standard group receives a reference drug like Diclofenac Sodium, and the control group receives the vehicle.

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes).

  • Endpoint: The percentage inhibition of writhing is calculated and compared between the test, standard, and control groups.[1][3]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used model to assess acute inflammation.

  • Animals: Wistar rats.

  • Procedure:

    • Animals are grouped as in the writhing test.

    • The test compound is administered orally.

    • After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce edema.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Endpoint: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the test groups with the control group.[5]

Proposed Mechanism of Action and Signaling Pathway

Indazolone derivatives have been shown to exert their anti-inflammatory effects through the inhibition of key inflammatory mediators. A proposed signaling pathway is illustrated below.

G Cellular_Stimuli Cellular_Stimuli Phospholipase_A2 Phospholipase_A2 Cellular_Stimuli->Phospholipase_A2 Arachidonic_Acid Arachidonic_Acid Phospholipase_A2->Arachidonic_Acid COX-1_COX-2 COX-1/COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indazolone_Compound This compound Indazolone_Compound->COX-1_COX-2 Inhibition G Compound_Synthesis Synthesis and Characterization of This compound In_Vitro_Screening In Vitro Screening (e.g., COX enzyme inhibition assay) Compound_Synthesis->In_Vitro_Screening In_Vivo_Efficacy_Models In Vivo Efficacy Models (Analgesic, Anti-inflammatory) In_Vitro_Screening->In_Vivo_Efficacy_Models Toxicity_Studies Preliminary Toxicity Studies In_Vivo_Efficacy_Models->Toxicity_Studies Data_Analysis Data Analysis and Comparison with Representative Indazolone Toxicity_Studies->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

A Comparative Guide to the Biological Evaluation of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one and its structural analogs. Due to the limited publicly available data on the specific biological activities of this compound, this document focuses on the performance of closely related indazole derivatives with known anti-inflammatory and kinase inhibitory properties. We present a compilation of experimental data, detailed methodologies for key biological assays, and visual representations of relevant signaling pathways to facilitate a comprehensive understanding and to guide future research and development efforts.

Section 1: Comparative Performance Data

The following tables summarize the in vitro inhibitory activities of various indazole derivatives against key biological targets implicated in inflammation and cancer. For comparison, data for established drugs, Celecoxib (a COX-2 inhibitor) and Volasertib (a PLK1 inhibitor with off-target effects on PLK4), are included.

Table 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity of Indazole Derivatives and Comparators

Compound IDStructureTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Indazole Analog 1 3-(4-methoxyphenyl)-1H-indazoleCOX-20.409[1]>73[1]
Indazole Analog 2 1,3-diphenyl-1H-indazoleCOX-2~1-2[1]-
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideCOX-20.04[2]30[3]

Table 2: In Vitro Polo-like Kinase 4 (PLK4) Inhibitory Activity of Indazole Derivatives and Comparators

Compound IDStructureTargetIC50 (nM)
Indazole Analog 3 (CFI-400437) (E)-3-((1H-indazol-6-yl)methylene)indolin-2-onePLK40.6[4]
Indazole Analog 4 (CFI-400945) N-(1H-indazol-6-yl)-N-methyl-2-oxo-3-(3-(trifluoromethyl)phenyl)indoline-5-sulfonamidePLK42.8[4]
Indazole Analog 5 (Axitinib) N-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamidePLK46.5[4]
Volasertib (BI 6727) N-((1s,4s)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-(2-((tert-butylamino)carbonyl)amino)picolinamidePLK10.87
PLK25
PLK356

Section 2: Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a reference for researchers looking to validate or expand upon the presented data.

2.1. Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.[5][6][7]

  • Animals: Male Wistar rats (180-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Procedure:

    • Animals are randomly divided into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.).

    • After 30-60 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Endpoint Analysis: At the end of the experiment, paw tissue can be collected for further analysis, such as measurement of cytokine levels (TNF-α, IL-1β) by ELISA.

2.2. In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of purified COX-2.[8][9][10][11]

  • Materials:

    • Purified human or ovine COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme (cofactor).

    • Test compounds and a reference inhibitor (e.g., Celecoxib).

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Add reaction buffer, heme, and the COX-2 enzyme to each well.

    • Add various concentrations of the test compound or reference inhibitor to the wells. A vehicle control (e.g., DMSO) is also included.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 2-10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

    • The product of the reaction (e.g., Prostaglandin E2) is then quantified using a suitable method, such as an ELISA or LC-MS.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.

2.3. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β

This assay quantifies the levels of pro-inflammatory cytokines in biological samples, such as paw tissue homogenates from the carrageenan-induced edema model.[1][12][13][14][15]

  • Sample Preparation:

    • Excised rat paw tissue is homogenized in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged, and the supernatant is collected for analysis.

    • Protein concentration in the supernatant is determined using a standard method (e.g., BCA assay).

  • ELISA Procedure (using a commercial kit):

    • A 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-rat TNF-α) is used.

    • Standards of known cytokine concentrations and the prepared tissue samples are added to the wells.

    • The plate is incubated to allow the cytokine to bind to the capture antibody.

    • The plate is washed to remove unbound substances.

    • A biotinylated detection antibody, which binds to a different epitope on the cytokine, is added.

    • After another incubation and wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

    • The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

2.4. LanthaScreen® Kinase Binding Assay for PLK4

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to a kinase.[2][16][17][18][19]

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.

  • Materials:

    • Recombinant PLK4 kinase.

    • LanthaScreen® Eu-labeled anti-tag antibody.

    • Alexa Fluor® 647-labeled kinase tracer.

    • Test compounds and a reference inhibitor.

  • Procedure (in a 384-well plate):

    • Prepare serial dilutions of the test compound.

    • Add the test compound dilutions to the assay plate.

    • Add a pre-mixed solution of PLK4 kinase and the Eu-labeled antibody.

    • Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Read the TR-FRET signal on a compatible plate reader (measuring emission at two wavelengths).

    • The ratio of the acceptor (Alexa Fluor® 647) to donor (Europium) emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor.

    • IC50 values are determined from the dose-response curves.

Section 3: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the biological activities discussed in this guide.

COX2_Signaling_Pathway COX-2 Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates Cell_Membrane Cell Membrane NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway Activates COX2_Gene COX-2 Gene Transcription NF_kB_Pathway->COX2_Gene Induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates to Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Catalyzes conversion of Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Mediates Indazole_Derivatives Indazole Derivatives (e.g., Analog 1) Indazole_Derivatives->COX2_Enzyme Inhibits

Caption: COX-2 signaling pathway in inflammation.

PLK4_Signaling_Pathway PLK4 Signaling in Cell Cycle Regulation PLK4 PLK4 Kinase Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates Inhibition Inhibition of Centriole Duplication Centrosome_Maturation Centrosome Maturation Centriole_Duplication->Centrosome_Maturation Mitotic_Spindle Mitotic Spindle Formation Centrosome_Maturation->Mitotic_Spindle Cell_Cycle_Progression Normal Cell Cycle Progression Mitotic_Spindle->Cell_Cycle_Progression Indazole_Derivatives Indazole Derivatives (e.g., CFI-400945) Indazole_Derivatives->PLK4 Inhibits Mitotic_Arrest Mitotic Arrest & Apoptosis Inhibition->Mitotic_Arrest Leads to

Caption: PLK4 signaling in cell cycle regulation.

Experimental_Workflow_Anti_Inflammatory Workflow for Anti-Inflammatory Activity Assessment Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Assay In Vitro COX-2 Inhibition Assay Compound_Synthesis->In_Vitro_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 In_Vivo_Model Carrageenan-Induced Paw Edema (Rat) Determine_IC50->In_Vivo_Model Select promising compounds Measure_Edema Measure Paw Edema In_Vivo_Model->Measure_Edema Cytokine_Analysis Cytokine Analysis (ELISA) (TNF-α, IL-1β) In_Vivo_Model->Cytokine_Analysis Data_Analysis Data Analysis & Comparison Measure_Edema->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Workflow for anti-inflammatory assessment.

Experimental_Workflow_Kinase_Inhibition Workflow for Kinase Inhibitor Profiling Compound_Library Indazole Compound Library Primary_Screen Primary Kinase Screen (e.g., LanthaScreen) Compound_Library->Primary_Screen Identify_Hits Identify Hits Primary_Screen->Identify_Hits Dose_Response Dose-Response & IC50 Determination Identify_Hits->Dose_Response Confirm activity Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Cell_Based_Assays->Lead_Optimization

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the proper and safe disposal of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one, particularly in the absence of a specific Safety Data Sheet (SDS). The procedures outlined below are based on general best practices for laboratory chemical waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Disclaimer: The absence of a manufacturer-specific Safety Data Sheet (SDS) for this compound necessitates treating the substance as hazardous waste of unknown toxicity. This guide is based on general principles for handling novel or uncharacterized research chemicals. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Hazard Assessment

Given the lack of specific hazard data, a precautionary approach is required. Based on the chemical structure (an indazole derivative), potential hazards may include:

  • Acute toxicity if swallowed.

  • Skin and eye irritation.

  • Respiratory irritation.

Personal Protective Equipment (PPE): When handling this compound in pure form or in solution, the following minimum PPE is required:

PPE CategorySpecification
Eye Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile).
Body Protection A standard laboratory coat.
Respiratory Use in a certified chemical fume hood.

Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1]

Procedure:

  • Designate a Waste Container: Use a new, clean, and chemically compatible container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) containers are generally suitable.

  • Label the Container: Immediately affix a "Hazardous Waste" label to the container.[2][3] The label must include:

    • The full chemical name: "this compound". Avoid using abbreviations.

    • The words "Hazardous Waste".

    • The date when waste was first added to the container (accumulation start date).

    • The physical state (solid or liquid).

    • The specific hazards (mark as "Toxic" and "Irritant" as a precaution).

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be at or near the point of waste generation. Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[1]

Storage and Disposal Plan

All laboratory chemical waste must be disposed of through a licensed hazardous waste management service.[5] It is illegal to dispose of this chemical in the regular trash or down the sanitary sewer.[3][6]

Step-by-Step Disposal Protocol:

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[7]

  • Contact EHS: Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a waste pickup. Provide them with all available information about the chemical.

  • Lab Pack Services: Your EHS department will work with a licensed waste disposal company that provides "lab pack" services.[5] These services specialize in the packaging, transportation, and disposal of laboratory chemicals in accordance with EPA and Department of Transportation (DOT) regulations.[5][8]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor. This documentation is essential for regulatory compliance.[3][9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill ScenarioContainment & Cleanup Procedure
Small Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spill 1. Evacuate the laboratory immediately. 2. Alert your supervisor and contact the institutional EHS or emergency response team. 3. Prevent entry to the area. 4. Provide emergency responders with all available information on the chemical.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Need to Dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) available from the manufacturer? start->sds_check follow_sds Follow specific disposal instructions in Section 13 of the SDS. sds_check->follow_sds Yes no_sds Assume compound is hazardous. Treat as waste of unknown toxicity. sds_check->no_sds No ppe Wear appropriate PPE: Safety Goggles, Lab Coat, Nitrile Gloves. Work in a Fume Hood. follow_sds->ppe no_sds->ppe containerize Place waste in a compatible, sealed container. ppe->containerize label_waste Affix 'Hazardous Waste' label with full chemical name and accumulation date. containerize->label_waste store Store in a designated Satellite Accumulation Area (SAA). Segregate from incompatibles. label_waste->store contact_ehs Contact Institutional EHS Department to schedule a waste pickup. store->contact_ehs end Waste collected by licensed hazardous waste contractor for proper disposal. contact_ehs->end

Caption: Chemical Waste Disposal Workflow.

References

Personal protective equipment for handling 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is paramount to minimize exposure and ensure safety. The required PPE varies depending on the specific handling scenario.

Scenario Required Personal Protective Equipment
Weighing and preparing solutions - Nitrile or neoprene gloves (double-gloving recommended) - Chemical safety goggles - Lab coat - Long pants and closed-toe shoes - N95 or higher respirator if handling powder outside a fume hood
Conducting reactions and transfers - Nitrile or neoprene gloves (double-gloving recommended)[1] - Chemical safety goggles and face shield[2] - Chemical-resistant lab coat or apron[3] - Long pants and closed-toe shoes[4]
Sample analysis - Nitrile gloves - Chemical safety goggles - Lab coat - Long pants and closed-toe shoes
Spill cleanup - Chemical-resistant gloves (e.g., butyl rubber) - Chemical safety goggles and face shield - Chemical-resistant coveralls[3] - Air-purifying respirator with appropriate cartridges - Chemical-resistant boots
Waste disposal - Chemical-resistant gloves - Chemical safety goggles - Lab coat - Long pants and closed-toe shoes

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

  • Pre-Operational Checks:

    • Ensure that all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower and eyewash station.

    • Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Preparation:

    • Work within a certified chemical fume hood.

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the required amount of the compound, avoiding the generation of dust.[5]

    • Prepare solutions by slowly adding the compound to the solvent to prevent splashing.

  • Handling and Reactions:

    • Conduct all manipulations of the compound within the fume hood.

    • Use appropriate labware and equipment to minimize the risk of spills or breakage.

    • Clearly label all containers with the chemical name and any relevant hazard warnings.

    • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Segregate waste containing this compound from other laboratory waste streams.

    • Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Solid Waste Disposal:

    • Collect contaminated solid waste, such as gloves, paper towels, and disposable labware, in a designated, sealed plastic bag or container.

    • Dispose of the sealed container in accordance with your institution's hazardous waste disposal procedures.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing the compound in a sealed, chemical-resistant container.

    • Do not pour any waste down the drain.[7]

    • Arrange for pickup and disposal by your institution's environmental health and safety department.

  • Empty Container Disposal:

    • Rinse empty containers with a suitable solvent three times.

    • Collect the rinseate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream, as per institutional guidelines.

Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6,7-dihydro-1H-indazol-4(5H)-one
Reactant of Route 2
3-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.